N-Formyl-Nle-Leu-Phe
Description
The exact mass of the compound N-Formyl-Nle-Leu-Phe is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Formyl-Nle-Leu-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-Nle-Leu-Phe including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUQLFXFVLCID-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977427 | |
| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61864-82-2 | |
| Record name | N-Formylnorleucyl-leucyl-4-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061864822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N-Formyl-Nle-Leu-Phe (fNLP)
The Stable Standard for Formyl Peptide Receptor 1 (FPR1) Interrogation
Executive Summary
N-Formyl-Nle-Leu-Phe (fNLP / fNle-Leu-Phe) is a synthetic chemotactic peptide analog of the bacterial metabolite N-Formyl-Met-Leu-Phe (fMLP). While fMLP is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), it suffers from chemical instability due to the susceptibility of its methionine residue to oxidation.
fNLP replaces Methionine (Met) with Norleucine (Nle) . This isosteric substitution renders the peptide resistant to oxidative degradation while retaining high-affinity binding (
Part 1: Chemical Architecture & Stability
The "Norleucine Advantage"
In experimental pharmacology, the reliability of a ligand is defined by its stability in solution. The native bacterial peptide, fMLP, contains a Methionine thioether side chain. Upon exposure to air or reactive oxygen species (ROS) generated during neutrophil activation, this Methionine oxidizes to Methionine Sulfoxide .
-
fMLP (Native): Oxidation reduces biological potency by 2–3 orders of magnitude, leading to inconsistent
values. -
fNLP (Synthetic): Norleucine is structurally nearly identical to Methionine but lacks the sulfur atom, making it impervious to oxidation.
| Feature | N-Formyl-Met-Leu-Phe (fMLP) | N-Formyl-Nle-Leu-Phe (fNLP) |
| Residue 1 | Methionine (Met) | Norleucine (Nle) |
| Oxidation Risk | High (forms Sulfoxide) | Negligible |
| Receptor Selectivity | FPR1 (High), FPR2 (Low) | FPR1 (High), FPR2 (Low) |
| Solubility | DMSO / Methanol | DMSO |
| Primary Use | General agonist (acute) | Binding studies, ROS assays |
Part 2: Pharmacodynamics & Signaling Pathway
Mechanism of Action
fNLP acts as a potent agonist for FPR1 , a
Upon binding fNLP, FPR1 undergoes a conformational change that dissociates the
-
PLC Activation: Hydrolysis of
into (calcium release) and DAG (PKC activation). -
Cytoskeletal Reorganization: Activation of Rac/Cdc42 leading to actin polymerization (chemotaxis).
-
Respiratory Burst: Assembly of the NADPH oxidase complex (superoxide generation).
Signaling Cascade Diagram
The following diagram illustrates the core downstream effects of fNLP binding to FPR1.
Figure 1: The fNLP-mediated FPR1 signaling cascade leading to chemotaxis and oxidative burst.[1]
Part 3: Validated Experimental Protocols
Protocol A: Preparation and Storage
Senior Scientist Note: Peptide adhesion to plastics and solubility issues are the most common causes of assay failure. Do not dissolve directly in aqueous buffer.
-
Stock Solution (10 mM):
-
Weigh 5 mg of fNLP (MW: ~437.5 g/mol ).[2]
-
Dissolve in 1.14 mL of 100% anhydrous DMSO .
-
Vortex vigorously for 30 seconds. Ensure the solution is crystal-clear.
-
-
Aliquot & Storage:
-
Aliquot into low-binding polypropylene tubes (e.g., 20
L aliquots). -
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Avoid freeze-thaw cycles.
-
Protocol B: Neutrophil Calcium Mobilization Assay
This assay measures the transient cytosolic calcium flux triggered by fNLP.
Materials:
-
Isolated human neutrophils (
cells/mL). -
Fluorescent Calcium Indicator (e.g., Fluo-4 AM).
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).
Workflow:
-
Dye Loading:
-
Incubate neutrophils with 2
M Fluo-4 AM in Assay Buffer for 30 minutes at 37°C in the dark. -
Critical: Do not use serum during loading; esterases in serum will cleave the dye prematurely.
-
-
Washing:
-
Centrifuge cells (300 x g, 5 min). Resuspend in Assay Buffer to
cells/mL. -
Incubate for 20 mins at Room Temp (allows de-esterification of intracellular dye).
-
-
Baseline Measurement:
-
Aliquot cells into a black-walled 96-well plate.
-
Measure baseline fluorescence (Ex: 494nm / Em: 516nm) for 30 seconds.
-
-
Stimulation:
-
Prepare fNLP working solution (e.g., 100 nM final concentration) in Assay Buffer.
-
Inject fNLP into wells.
-
Record kinetics immediately (read every 1 second for 60–120 seconds).
-
-
Data Analysis:
-
Plot
(Peak Fluorescence / Baseline Fluorescence). -
Expect a rapid peak within 10–15 seconds, followed by a decay.
-
Part 4: Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| No Response | Peptide oxidation (if using fMLP) | Switch to fNLP to rule out stock degradation. |
| High Background | Neutrophil pre-activation | Isolate cells at Room Temp; avoid cold shock. Use endotoxin-free reagents. |
| Precipitation | Aqueous shock | Dilute DMSO stock into buffer slowly while vortexing. Do not exceed 0.1% final DMSO. |
| Stickiness | Hydrophobic adsorption | Ensure Assay Buffer contains 0.1% - 0.5% BSA to coat plastic surfaces. |
Specificity Control
To confirm the signal is FPR1-mediated, pre-incubate cells with Cyclosporin H (a specific FPR1 antagonist) or Boc-MLF (antagonist) for 10 minutes prior to fNLP addition. The signal should be ablated.
References
-
PubChem. (n.d.). N-Formyl-Nle-Leu-Phe Compound Summary. National Library of Medicine. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Kit Protocols. [Link][3]
-
National Institutes of Health (NIH). (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. [Link]
Sources
N-Formyl-Nle-Leu-Phe in macrophage activation
<Senior Application Scientist
Whitepaper: N-Formyl-Nle-Leu-Phe (fNLF) in Macrophage Activation: Mechanisms, Functional Consequences, and Methodologies
N-formylated peptides, such as N-Formyl-Nle-Leu-Phe (fNLF), are potent signaling molecules crucial in the innate immune response.[1] As analogs of bacterial and mitochondrial proteins, they act as powerful chemoattractants and activators for phagocytic leukocytes, particularly macrophages.[1][2] This technical guide provides an in-depth exploration of the mechanisms by which fNLF activates macrophages. We will dissect the signaling cascades initiated upon fNLF binding to its receptors, detail the subsequent functional outcomes, and provide validated, step-by-step protocols for researchers to investigate these processes in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of fNLF-mediated macrophage activation.
Part 1: The fNLF Ligand and its Receptors
N-formyl-Nle-Leu-Phe is a synthetic N-formylated tripeptide that mimics endogenously produced chemoattractants.[1] These molecules are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[3][4] Macrophages express several members of the FPR family, with FPR1 and FPR2 being the most extensively studied in this context.[2][5] The binding of fNLF to these receptors is a high-affinity interaction that initiates a cascade of intracellular signaling events.[6]
The expression levels of FPRs on macrophages can be modulated by the cellular microenvironment. For instance, polarization of macrophages towards a pro-inflammatory M1 phenotype with interferon-gamma (IFNγ) and lipopolysaccharide (LPS) can increase FPR1 mRNA levels.[2] Conversely, polarization towards an anti-inflammatory M2 phenotype with interleukin-4 (IL-4) and IL-13 has been shown to reduce FPR1 surface expression and diminish the chemotactic response to fNLF.[2] This differential expression underscores the nuanced role of fNLF signaling in directing macrophage function within diverse physiological and pathological contexts.
Part 2: Intracellular Signaling Cascades Activated by fNLF
The binding of fNLF to its cognate FPRs triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins.[7] This event marks the beginning of a complex and interconnected signaling network that ultimately dictates the macrophage's response.
G-Protein Coupling and Downstream Effectors
FPRs are coupled to pertussis toxin-sensitive G proteins of the Gi family.[8] Upon activation, the G protein dissociates into its Gα and Gβγ subunits, both of which can activate downstream effector molecules. This initial step is critical for propagating the fNLF signal.
Key Signaling Pathways
Several major signaling pathways are engaged following fNLF stimulation, including:
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for a variety of cellular functions in macrophages, including survival, proliferation, migration, and the regulation of inflammatory responses.[9][10][11] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn modulates a wide range of downstream targets. The PI3K/Akt pathway is a central hub that integrates signals from various receptors to control macrophage activation and polarization.[11][[“]]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Macrophages utilize several MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[13][14] These pathways are activated by a variety of stimuli and play a critical role in regulating the expression of pro-inflammatory genes.[13][15][16] The activation of specific MAPK pathways can vary depending on the stimulus and the macrophage's activation state.[16][17]
-
Calcium Mobilization: fNLF binding leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[18][19] This is primarily mediated by the Gβγ subunit activating phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[19] This calcium influx acts as a critical second messenger, influencing a multitude of cellular processes.[20]
-
Protein Kinase C (PKC): The DAG produced by PLC activity, in conjunction with the elevated intracellular calcium, activates members of the protein kinase C family. PKC isoforms play a significant role in mediating various fNLF-induced responses in macrophages.[21]
The interplay between these pathways is complex and results in a highly coordinated cellular response.
Caption: Workflow for a transwell chemotaxis assay.
Phagocytosis Assay
-
Rationale: This assay measures the ability of macrophages to engulf particles. Fluorescently labeled zymosan particles or bacteria are commonly used. Flow cytometry or fluorescence microscopy can be used for quantification.
-
Protocol using Fluorescently Labeled Zymosan and Flow Cytometry:
-
Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with fNLF (e.g., 10 nM) or a vehicle control for 30 minutes.
-
Add fluorescently labeled zymosan particles to each well at a particle-to-cell ratio of 10:1.
-
Incubate for 1 hour at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-ingested particles.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Analyze the cells by flow cytometry. The percentage of fluorescently positive cells and the mean fluorescence intensity will indicate the extent of phagocytosis.
-
Reactive Oxygen Species (ROS) Production Assay
-
Rationale: This assay quantifies the production of ROS using a fluorescent probe that becomes highly fluorescent upon oxidation. Dihydroethidium (DHE) is commonly used to detect superoxide.
-
Protocol using Dihydroethidium (DHE):
-
Plate macrophages in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS).
-
Load the cells with 10 µM DHE in HBSS for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Add HBSS containing fNLF (e.g., 100 nM) or a vehicle control to the wells.
-
Immediately begin measuring the fluorescence intensity (excitation ~518 nm, emission ~606 nm) every 2 minutes for 1 hour using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the rate of ROS production.
-
Cytokine Profiling
-
Rationale: Measuring the levels of secreted cytokines in the cell culture supernatant provides insight into the inflammatory response induced by fNLF. Enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays are standard methods for this purpose.
-
Protocol using ELISA for TNF-α:
-
Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Stimulate the cells with fNLF (e.g., 100 nM) for 4-24 hours. A co-stimulant like a low dose of LPS may be required to elicit a robust cytokine response for some cytokines. [22] 3. Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform an ELISA for TNF-α on the supernatants according to the manufacturer's instructions.
-
The concentration of TNF-α is determined by comparing the sample absorbance to a standard curve of known TNF-α concentrations.
-
Part 5: Conclusion and Future Directions
N-Formyl-Nle-Leu-Phe is a powerful tool for investigating the intricacies of macrophage activation. Its ability to engage specific receptors and trigger well-defined signaling cascades makes it an invaluable model for understanding the fundamental processes of innate immunity. The methodologies outlined in this guide provide a robust framework for researchers to explore the multifaceted roles of fNLF in macrophage biology.
Future research in this area will likely focus on the therapeutic potential of modulating FPR signaling. Given the central role of macrophages in a wide range of diseases, from infectious diseases to chronic inflammatory conditions and cancer, the ability to selectively enhance or suppress fNLF-mediated responses holds significant promise for the development of novel immunomodulatory therapies. A deeper understanding of the signaling bias at the receptor level and the downstream consequences in different macrophage subsets will be critical for advancing these efforts.
References
-
PubMed. (n.d.). Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase. Retrieved from [Link]
-
Wikipedia. (2023, December 2). N-Formylmethionyl-leucyl-phenylalanine. Retrieved from [Link]
-
PNAS 21. (2021, August 6). Soluble mannose receptor induces proinflammatory macrophage activation and metaflammation. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2021, July 20). p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition. Retrieved from [Link]
-
PMC. (2023, September 11). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Retrieved from [Link]
-
PMC. (2018, January 24). Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. Retrieved from [Link]
-
PMC. (n.d.). Macrophage Coordination of the Interferon Lambda Immune Response. Retrieved from [Link]
-
Frontiers. (n.d.). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Retrieved from [Link]
-
PubMed. (n.d.). Regulation of the formyl peptide receptor 1 (FPR1) gene in primary human macrophages. Retrieved from [Link]
-
MDPI. (n.d.). Serum Neurofilament Light Chain and Glial Fibrillary Acidic Protein as Differential Biomarkers of Response to Dimethyl Fumarate and Ocrelizumab in Multiple Sclerosis. Retrieved from [Link]
-
PubMed. (n.d.). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin. Retrieved from [Link]
-
PMC. (n.d.). Macrophage-derived neutrophil chemotactic factor is involved in the neutrophil recruitment inhibitory activity present in the supernatants of LPS-stimulated macrophages. Retrieved from [Link]
-
PMC. (2019, June 1). Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis. Retrieved from [Link]
-
NIH. (2022, February 10). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Retrieved from [Link]
-
PubMed. (n.d.). MAP kinase activation in macrophages. Retrieved from [Link]
-
PMC. (2021, September 30). Reactive Oxygen Species in Macrophages: Sources and Targets. Retrieved from [Link]
-
MDPI. (n.d.). Formyl Peptide Receptors 1 and 2: Essential for Immunomodulation of Crotoxin in Human Macrophages, Unrelated to Cellular Entry. Retrieved from [Link]
-
ResearchGate. (2022, July 19). (PDF) Assaying Macrophage Chemotaxis Using Fluid‐Walled Microfluidics. Retrieved from [Link]
-
NIH. (2019, April 2). Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis. Retrieved from [Link]
-
PMC. (n.d.). Regulation, Signaling and Physiological Functions of G-proteins. Retrieved from [Link]
-
Frontiers. (n.d.). The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates. Retrieved from [Link]
-
Frontiers. (n.d.). Fibroblast growth factor signaling in macrophage polarization: impact on health and diseases. Retrieved from [Link]
-
MDPI. (n.d.). Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives. Retrieved from [Link]
-
PubMed. (n.d.). The N-formyl methionyl peptide, formyl-methionyl-leucyl phenylalanine (fMLF) increases the lateral diffusion of complement receptor 1 (CR1/CD35) in human neutrophils; a causative role for oxidative metabolites?. Retrieved from [Link]
-
PubMed. (n.d.). Age increases reactive oxygen species production in macrophages and potentiates oxidative damage after spinal cord injury. Retrieved from [Link]
-
Wikipedia. (2024, January 29). G protein-coupled receptor. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
PubMed. (n.d.). Demonstration of a chemotactic factor receptor on macrophages. Retrieved from [Link]
-
PMC. (n.d.). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Retrieved from [Link]
-
PubMed. (2017, February 1). Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. Retrieved from [Link]
-
PubMed. (2021, November 25). Interferon Lambda Signaling in Macrophages Is Necessary for the Antiviral Response to Influenza. Retrieved from [Link]
-
PMC. (n.d.). Roles for Regulator of G Protein Signaling Proteins in Synaptic Signaling and Plasticity. Retrieved from [Link]
-
Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Reactive Oxygen Species in Macrophages: Sources and Targets. Retrieved from [Link]
-
Consensus. (n.d.). Role of PI3K/AKT in macrophage polarization mechanisms. Retrieved from [Link]
-
Oxford Academic. (n.d.). MAP kinase activation in macrophages. Retrieved from [Link]
-
PLOS ONE. (2014, April 9). Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells. Retrieved from [Link]
-
Logos Biosystems. (n.d.). Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Retrieved from [Link]
-
aacrjournals.org. (n.d.). Coordinated Regulation of Signaling Pathways during Macrophage Activation. Retrieved from [Link]
-
YouTube. (2011, November 11). G Protein Signalling. Retrieved from [Link]
-
PubMed. (2000, September 1). Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Retrieved from [Link]
-
PubMed. (1989, March 1). Macrophage Activation-Associated Proteins. Characterization of Stimuli and Conditions Needed for Expression of Proteins 47b, 71/73, and 120. Retrieved from [Link]
-
PubMed. (2022, January 11). Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. Retrieved from [Link]
-
PMC. (n.d.). Regulation of macrophage activation. Retrieved from [Link]
-
ResearchGate. (2012, November 21). (PDF) Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. Retrieved from [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Regulation of the formyl peptide receptor 1 (FPR1) gene in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. Demonstration of a chemotactic factor receptor on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates [frontiersin.org]
- 11. Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. MAP kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. agilent.com [agilent.com]
- 21. Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of N-Formyl-Nle-Leu-Phe with G Protein-Coupled Receptors
This guide provides a comprehensive technical overview of the synthetic N-formyl peptide, N-Formyl-Nle-Leu-Phe (fNLF), and its interaction with the formyl peptide receptor (FPR) family of G protein-coupled receptors (GPCRs). It is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity, inflammation, and GPCR-targeted therapeutics. This document delves into the molecular mechanisms of fNLF-mediated signaling and provides detailed protocols for key experimental assays.
Introduction: The Significance of N-Formyl Peptides and their Receptors
N-formyl peptides are potent chemoattractants that play a pivotal role in the innate immune response.[1][2][3] These peptides are typically initiated with N-formylmethionine, a characteristic feature of protein synthesis in bacteria and mitochondria.[1][2][3] Consequently, their presence in the extracellular space serves as a danger signal, alerting the immune system to bacterial invasion or tissue damage.[1][2][3]
The biological effects of N-formyl peptides are primarily mediated by a small family of GPCRs known as formyl peptide receptors (FPRs). In humans, this family consists of three members: FPR1, FPR2, and FPR3.[4] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, where they orchestrate a range of pro-inflammatory responses.
N-Formyl-Nle-Leu-Phe (fNLF) is a synthetic analog of the archetypal bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). It is a high-affinity agonist for FPR1 and serves as a critical tool for investigating the molecular pharmacology of this receptor.[5] Understanding the intricacies of the fNLF-FPR1 interaction provides a framework for the development of novel therapeutics targeting inflammatory and infectious diseases.
The Formyl Peptide Receptor Family: Key Players in Innate Immunity
The FPR family belongs to the class A rhodopsin-like GPCRs. Each member exhibits distinct ligand-binding profiles and is implicated in a variety of physiological and pathological processes.
| Receptor | Primary Ligands | Cellular Expression | Key Functions |
| FPR1 | N-formyl peptides (e.g., fMLP, fNLF) | Neutrophils, monocytes, macrophages | Pro-inflammatory responses, chemotaxis, bacterial defense |
| FPR2 | Diverse ligands including N-formyl peptides, lipoxin A4, serum amyloid A | Neutrophils, monocytes, epithelial cells, astrocytes | Pro- and anti-inflammatory responses, resolution of inflammation[2] |
| FPR3 | Limited characterized agonists | Monocytes, dendritic cells | Less well-defined, potential role in immune modulation[4] |
Table 1: Characteristics of the Human Formyl Peptide Receptor Family.
Molecular Mechanisms of fNLF-Mediated FPR1 Signaling
The binding of fNLF to FPR1 induces a conformational change in the receptor, facilitating its coupling to and activation of heterotrimeric G proteins. FPR1 primarily couples to G proteins of the Gαi and Gαq subfamilies, initiating distinct downstream signaling cascades that culminate in a variety of cellular responses.[6]
Gαi-Mediated Signaling Pathway
The Gαi pathway is predominantly associated with chemotaxis and the inhibition of adenylyl cyclase.
-
Activation: Upon fNLF binding, FPR1 catalyzes the exchange of GDP for GTP on the Gαi subunit.
-
Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Downstream Effects of Gαi-GTP: The primary effector of Gαi-GTP is adenylyl cyclase, which it inhibits, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effects of Gβγ: The liberated Gβγ dimer can activate various effectors, including phospholipase Cβ (PLCβ) isoforms and phosphoinositide 3-kinase (PI3K). PI3K activation is crucial for the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits pleckstrin homology (PH) domain-containing proteins like Akt to the plasma membrane, promoting cell survival and migration.
Gαq-Mediated Signaling Pathway
The Gαq pathway is primarily linked to cellular activation events such as degranulation and the production of reactive oxygen species (ROS).
-
Activation: Ligand-bound FPR1 activates Gαq by promoting GTP binding.
-
Effector Activation: Gαq-GTP directly activates phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to cellular responses like the assembly and activation of the NADPH oxidase complex responsible for the respiratory burst.
fNLF-FPR1 Signaling Pathways.
Experimental Methodologies for Studying fNLF-FPR Interactions
A variety of in vitro assays are employed to characterize the binding and functional activity of ligands at FPRs. The following section details the protocols for three fundamental assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for its receptor.
Principle: A radiolabeled ligand (e.g., [3H]fNLF) is incubated with a source of the receptor (e.g., cell membranes). The amount of radioligand bound to the receptor is quantified, and the binding affinity (Kd) and receptor density (Bmax) can be determined. Competition binding assays, where a non-labeled ligand (e.g., fNLF) competes with the radiolabeled ligand, are used to determine the inhibitory constant (Ki) of the unlabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with FPR1 or isolated human neutrophils).
-
Harvest the cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Increasing concentrations of unlabeled fNLF (for competition assays) or buffer (for saturation assays).
-
A fixed concentration of [3H]fNLF (typically at or below its Kd).
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competitor (e.g., 10 µM fMLP).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [3H]fNLF and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of unlabeled fNLF and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon receptor activation by an agonist, the Gαq pathway is initiated, leading to the release of calcium from intracellular stores. The fluorescent dye binds to the increased intracellular calcium, resulting in a change in fluorescence that can be measured in real-time.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing FPR1 (e.g., HEK293-FPR1 or HL-60 cells differentiated into a neutrophil-like phenotype) in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid, to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Assay Execution:
-
Prepare a plate containing various concentrations of fNLF.
-
Place the cell plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for a short period.
-
Inject the fNLF solutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence change against the log concentration of fNLF.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Chemotaxis Assay
This assay quantifies the directed migration of cells in response to a chemoattractant gradient.
Principle: A multi-well chamber is used, with an upper and a lower compartment separated by a microporous membrane. Cells are placed in the upper chamber, and a solution containing the chemoattractant (fNLF) is placed in the lower chamber. The cells migrate through the pores in the membrane towards the chemoattractant. The number of migrated cells is then quantified.
Step-by-Step Protocol:
-
Cell Preparation:
-
Isolate primary human neutrophils from whole blood or use a suitable cell line (e.g., differentiated HL-60 cells).
-
Resuspend the cells in an appropriate assay medium (e.g., RPMI with 0.1% BSA) at a defined concentration (e.g., 1-2 x 10^6 cells/mL).
-
-
Assay Setup (using a Boyden chamber or Transwell plate):
-
Add different concentrations of fNLF to the lower wells of the chemotaxis plate. Include a negative control (medium alone) and a positive control (a known chemoattractant).
-
Place the Transwell inserts (with a pore size suitable for the cell type, e.g., 3-5 µm for neutrophils) into the wells.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that allows for significant cell migration (e.g., 60-90 minutes for neutrophils).
-
-
Quantification of Migrated Cells:
-
Remove the inserts from the plate.
-
Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo) or by flow cytometry.
-
-
Data Analysis:
-
Plot the number of migrated cells (or a related metric) against the log concentration of fNLF.
-
The resulting bell-shaped curve is characteristic of chemotaxis, with an optimal concentration for migration. Determine the EC50 for the chemotactic response.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the interaction of fNLF with FPRs.
| Parameter | Receptor | Value | Cell Type/System | Reference |
| Ki (nM) | FPR1 | ~1.6 | Human Neutrophils | [7] |
| Ki (nM) | FPR2 | ~105 | HEK293 cells | [7] |
| EC50 (nM) for CD11b expression | FPR1 | 5 | Human Neutrophils | [8] |
| EC50 (nM) for CD62L shedding | FPR1 | 8 | Human Neutrophils | [8] |
| EC50 (nM) for ROS production | FPR1 | ~1 - 50 | Human Neutrophils | [8][9] |
| EC50 (nM) for Chemotaxis | FPR1 | pM to low nM range | Phagocytes | [6] |
Table 2: Binding Affinities and Functional Potencies of fNLF.
Conclusion and Future Directions
N-Formyl-Nle-Leu-Phe is an indispensable tool for elucidating the complex biology of the formyl peptide receptor family. The detailed understanding of its interaction with FPR1, from the molecular intricacies of G protein coupling to the orchestration of cellular responses, provides a solid foundation for the rational design of novel therapeutics. Future research will likely focus on the development of biased agonists that selectively activate specific downstream signaling pathways, offering the potential for more targeted and effective treatments for a range of inflammatory and infectious diseases. The continued application of the robust experimental methodologies outlined in this guide will be crucial for advancing these endeavors.
References
-
Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1568629. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]
-
Zhuang, Y., Liu, H., Edward Zhou, X., Kumar Verma, R., de Waal, P. W., Jang, W., ... & Melcher, K. (2020). Structure of formylpeptide receptor 2-Gi complex reveals insights into ligand recognition and signaling. Nature communications, 11(1), 885. [Link]
-
Forsman, H., & Dahlgren, C. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. bioRxiv. [Link]
-
He, H. Q., Troksa, E. L., Caltabiano, G., Pardo, L., & Ye, R. D. (2014). The formyl peptide receptors. Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors, 1-21. [Link]
-
Chen, K., Bao, Z., Gong, W., Le, Y., Anderson, A. O., & Wang, J. M. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Science Signaling, 15(744), eabm8227. [Link]
-
Chen, K., Xiang, Y., de Mesy Bentley, K. L., & Wang, J. M. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 5223. [Link]
-
Liu, C., Jung, J. H., Hsieh, C. C., Lofy, D., Lam, V., & Junger, W. G. (2022). Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. Journal of immunological methods, 511, 113403. [Link]
-
Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay. Retrieved from [Link]
-
Jones, C. N., Hoang, A. N., Dimisko, L., Hamza, B., Martel, J., & Irimia, D. (2014). Microfluidic platform for measuring neutrophil chemotaxis from unprocessed whole blood. Journal of visualized experiments: JoVE, (84), e51215. [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Optimization of N-Formyl-Nle-Leu-Phe (fNle-Leu-Phe) for In Vitro Neutrophil Activation
Abstract & Core Rationale
In the study of leukocyte biology, N-Formyl-Met-Leu-Phe (fMLP) has long been the gold standard for activating Formyl Peptide Receptors (FPRs). However, fMLP suffers from a critical chemical vulnerability: the methionine residue is highly susceptible to oxidation, forming sulfoxides that significantly reduce biological potency and introduce batch-to-batch variability.
This guide focuses on N-Formyl-Nle-Leu-Phe (fNle-Leu-Phe) , a synthetic analog where Methionine is replaced by Norleucine (Nle). Nle is isosteric to Met but lacks the sulfur atom, rendering it resistant to oxidation while retaining high affinity for FPR1. This guide provides standardized protocols to leverage fNle-Leu-Phe for superior reproducibility in neutrophil functional assays.
Physicochemical Properties & Handling
The "Hidden" Variable: fNle-Leu-Phe is hydrophobic.[1] Improper handling leads to surface adsorption (loss of effective concentration) or precipitation, which are often mistaken for biological non-response.
Critical Handling Protocol
-
Solubility: Insoluble in water. Must be dissolved in DMSO (Dimethyl Sulfoxide).
-
Stock Preparation: Prepare a 10 mM master stock in anhydrous DMSO.
-
Why? High concentration minimizes the volume of DMSO added to cells (keeping final DMSO < 0.1%).
-
-
Storage: Aliquot into polypropylene tubes (avoid glass to prevent adsorption). Store at -20°C .
-
Stability:[1] Stable for >12 months if kept anhydrous.
-
-
Working Dilutions:
-
Step A: Dilute 10 mM stock 1:100 in DMSO to make a 100 µM sub-stock.
-
Step B: Dilute the 100 µM sub-stock into aqueous buffer (e.g., HBSS + 0.1% HSA) immediately before use.
-
Note: Always include a carrier protein (BSA or HSA) in the aqueous buffer to prevent the peptide from sticking to the plasticware.
-
Dose-Response Dynamics: The Bell-Shaped Curve
Unlike simple agonists, fNle-Leu-Phe exhibits complex dose-response dynamics depending on the readout.
| Assay Type | Optimal Concentration | Mechanism of Action | High-Dose Effect (>1 µM) |
| Chemotaxis | 10 nM – 100 nM | Actin polymerization; Gradient sensing | Inhibition (Desensitization/Stop Signal) |
| Ca²⁺ Flux | 1 nM – 100 nM | G-protein/PLC activation; IP3 release | Saturation (Plateau) |
| ROS / Superoxide | 100 nM – 1 µM | NADPH Oxidase assembly | Robust activation (Requires high occupancy) |
| Degranulation | 100 nM – 1 µM | Granule fusion | Maximal release |
Signaling Pathway Visualization
Understanding the pathway is essential for troubleshooting. fNle-Leu-Phe binds FPR1, triggering a G-protein cascade that splits into Calcium signaling (fast) and Actin/ROS signaling (sustained).
Figure 1: The FPR1 signaling cascade. Note that Chemotaxis and ROS generation diverge downstream, explaining their different optimal concentration requirements.
Protocol 1: Calcium Mobilization (The "Quick Check")
This assay validates receptor functionality within seconds. It is the best "Go/No-Go" quality control step before complex migration assays.
Reagents:
-
Fluo-4 AM (Calcium indicator)
-
Loading Buffer: HBSS (with Ca2+/Mg2+) + 20 mM HEPES + 0.1% BSA.
-
fNle-Leu-Phe Working Solution: 1 µM (for 10x spike).
Workflow:
-
Load: Incubate neutrophils (10^6 cells/mL) with 2 µM Fluo-4 AM for 30 mins at 37°C in the dark.
-
Wash: Centrifuge (300 x g, 5 min) and resuspend in Loading Buffer.
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish a stable baseline.
-
Spike: Add fNle-Leu-Phe to a final concentration of 10 nM (e.g., add 10 µL of 1 µM stock to 990 µL cells).
-
Read: Monitor peak fluorescence immediately. The peak should occur within 15-30 seconds.
Self-Validation:
-
Positive Control:[1] Ionomycin (1 µM) – triggers massive receptor-independent Ca2+ influx.
-
Negative Control:[1] Buffer alone (DMSO vehicle).
Protocol 2: Neutrophil Chemotaxis (Transwell/Boyden)
This is the functional standard. Note that too much peptide stops the cells (the "stop signal" effect).
Reagents:
-
Transwell inserts (3.0 µm pore size).
-
Chemotaxis Buffer: HBSS + 0.5% HSA (Human Serum Albumin). BSA can be used, but HSA is cleaner for human cells.
Workflow:
-
Prepare Gradient:
-
Bottom Chamber: Add 600 µL Chemotaxis Buffer containing 10 nM fNle-Leu-Phe.
-
Note: Do not exceed 100 nM. At >100 nM, receptors internalize rapidly, and cells adhere rather than migrate.
-
-
Prepare Cells: Resuspend neutrophils at 5 x 10^6 cells/mL in Chemotaxis Buffer (No peptide).
-
Load: Add 100 µL cell suspension to the Top Chamber.
-
Incubate: 45–60 minutes at 37°C, 5% CO2.
-
Quantify:
-
Remove top chamber.
-
Count cells in the bottom chamber using flow cytometry (fixed volume) or lysis/fluorescence (e.g., Calcein AM).
-
Self-Validation:
-
Chemotactic Index: (Cells migrated to fNle-Leu-Phe) / (Cells migrated to Buffer). A good responder batch yields an index > 10.
-
Checkerboard Analysis: Place peptide in both top and bottom chambers. Migration should cease (loss of gradient), proving the movement is chemotaxis (directional) and not chemokinesis (random).
Protocol 3: Superoxide Anion Generation (ROS)
ROS generation requires sustained signaling and higher receptor occupancy than chemotaxis.
Reagents:
-
Cytochrome c (Type III from horse heart).
-
Reaction Buffer: HBSS + 10 mM HEPES.
Workflow:
-
Setup: In a 96-well plate, mix:
-
100 µL Neutrophils (10^6 cells/mL).
-
50 µL Cytochrome c (Final conc: 100 µM).
-
50 µL fNle-Leu-Phe (Final conc: 1 µM ).
-
-
Incubate: 37°C for 15–30 minutes.
-
Read: Measure Absorbance at 550 nm .
-
Mechanism:[2] Superoxide reduces Ferricytochrome c (Fe3+) to Ferrocytochrome c (Fe2+), which absorbs at 550 nm.
-
-
Calculation: Use the extinction coefficient of reduced Cytochrome c (21.1 mM^-1 cm^-1) to calculate nanomoles of O2- produced.
Self-Validation:
-
Specificity Check: Include a well with Superoxide Dismutase (SOD) (300 U/mL). SOD should completely inhibit the color change, proving the signal is specifically Superoxide.
Experimental Workflow Diagram
Figure 2: Dilution workflow. Note the critical divergence in final concentration for ROS vs. Chemotaxis/Ca2+ assays.
References
-
Freer, R. J., et al. (1982). "Structural requirements for the binding of formyl peptides to the neutrophil chemotactic receptor." Biochemistry.
- Core citation for the binding affinity and structural stability of Nle-substituted peptides.
-
Niedel, J., et al. (1980). "Covalent affinity labeling of the formyl peptide chemotactic receptor." Journal of Biological Chemistry.
- Establishes the receptor interaction fundamentals.
-
Zigmond, S. H. (1977). "Ability of polymorphonuclear leukocytes to orient in gradients of chemotactic factors." Journal of Cell Biology.
- The foundational text for the "stop signal" and high-dose inhibition in chemotaxis.
-
Dahlgren, C., et al. (2016). "The NADPH oxidase system of phagocytes." Antioxidants & Redox Signaling.
- Authoritative review on ROS gener
-
Sigma-Aldrich/Merck Technical Bulletin. "N-Formyl-Nle-Leu-Phe Product Information."
-
Source for solubility and storage stability data.
-
Sources
measuring superoxide production with N-Formyl-Nle-Leu-Phe
An Application Guide to Measuring Phagocyte Superoxide Production Using N-Formyl-Nle-Leu-Phe
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the synthetic peptide N-Formyl-Norleucyl-Leucyl-Phenylalanine (fNLF) to stimulate and measure superoxide production in phagocytic cells. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that experimental designs are robust, well-controlled, and yield interpretable, high-quality data.
Introduction: The "Why" of fNLF and Superoxide
Phagocytic cells, such as neutrophils and macrophages, are the vanguard of the innate immune system. A key weapon in their antimicrobial arsenal is the "respiratory burst," a rapid release of reactive oxygen species (ROS) designed to kill invading pathogens.[1][2][3] The primary ROS produced is the superoxide anion (O₂⁻), generated by the membrane-bound NADPH oxidase (NOX2) enzyme complex.[1][4]
N-formylated peptides, like fNLF, are potent chemoattractants that mimic molecules released by bacteria or from damaged mitochondria.[5][6] They act as powerful, specific agonists for Formyl Peptide Receptors (FPRs), particularly FPR1, which is abundantly expressed on neutrophils.[5][6][7][8][9] Binding of fNLF to FPR1 initiates a G-protein-coupled signaling cascade that culminates in the assembly and activation of the NADPH oxidase, triggering robust superoxide production.[10][11][12] Therefore, fNLF serves as an invaluable and physiologically relevant tool to study phagocyte activation, inflammatory signaling, and to screen for novel anti-inflammatory therapeutics that target this pathway.[7][8]
The Molecular Mechanism: From Receptor to Radical
Understanding the signaling pathway is critical for designing experiments and interpreting results. The activation of NADPH oxidase by fNLF is a multi-step process involving precise spatial and temporal coordination of signaling molecules.
-
Receptor Binding: fNLF binds to the G-protein coupled receptor FPR1 on the phagocyte surface.[5][7]
-
G-Protein Activation: This binding event causes a conformational change in FPR1, leading to the activation of an associated heterotrimeric G-protein (primarily of the Gαi family). The G-protein dissociates into its Gα and Gβγ subunits.
-
Downstream Signaling: The dissociated G-protein subunits trigger multiple downstream pathways. A key pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11][13]
-
Second Messengers: IP₃ stimulates the release of Ca²⁺ from intracellular stores, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC).[11][13]
-
NADPH Oxidase Assembly: In resting cells, the components of the NADPH oxidase are segregated. The catalytic core, cytochrome b₅₅₈ (composed of gp91phox and p22phox), resides in the membrane, while other subunits (p47phox, p67phox, p40phox, and the small GTPase Rac) are in the cytosol.[2] Activation signals, including phosphorylation by PKC, promote the translocation of the cytosolic subunits to the membrane, where they assemble with cytochrome b₅₅₈ to form the active enzyme complex.[2][11]
-
Superoxide Production: The fully assembled NADPH oxidase transfers an electron from cytosolic NADPH to molecular oxygen (O₂), generating the superoxide anion (O₂⁻).[1][4]
Caption: Signaling cascade from fNLF binding to FPR1 to NADPH oxidase activation.
Principles of Superoxide Detection: Choosing Your Assay
Superoxide is a highly reactive and short-lived molecule, making its direct measurement challenging. Therefore, assays rely on indirect methods using probe molecules that react with superoxide to produce a stable, measurable signal. The choice of assay depends on the experimental question, required sensitivity, and available equipment.
| Assay Method | Principle | Detection | Location | Pros | Cons |
| Cytochrome c Reduction | Superoxide reduces Ferricytochrome c (Fe³⁺, yellow) to Ferrocytochrome c (Fe²⁺, red). | Spectrophotometry (Absorbance at 550 nm) | Extracellular | Quantitative (using extinction coefficient), well-established, cost-effective. | Low sensitivity, potential interference from other reducing agents. |
| Luminol Chemiluminescence | Superoxide oxidizes luminol, producing an unstable intermediate that emits light upon decay.[14][15][16] | Luminometry (Light Emission) | Extracellular & Intracellular | Extremely sensitive, excellent for kinetic measurements, high-throughput compatible.[14] | Signal can be enhanced by myeloperoxidase (MPO), potentially measuring downstream H₂O₂.[14][17] Requires specific controls. |
| Dihydroethidium (DHE) | DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.[18][19] | Fluorescence (Microscopy or Plate Reader) | Intracellular | Specific for intracellular superoxide, allows for single-cell imaging.[20][21] | Can be oxidized by other ROS to form ethidium, requiring careful interpretation.[18] Can be semi-quantitative. |
Essential Preparations: Building a Foundation for Success
Cell Preparation
The quality of your cellular model is paramount. While primary human neutrophils are the gold standard, immortalized cell lines are often used for screening purposes.
-
Primary Human Neutrophils: Isolated from fresh whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque followed by Dextran sedimentation).
-
Insight: Primary cells are not proliferative and have a short lifespan ex vivo. Use them within a few hours of isolation for optimal responsiveness. Their response can vary between donors, necessitating multiple biological replicates.
-
-
Immortalized Cell Lines:
-
HL-60 (Human Promyelocytic Leukemia): Can be differentiated into a neutrophil-like phenotype by treatment with DMSO or retinoic acid for several days.
-
THP-1 (Human Monocytic Leukemia): Can be differentiated into a macrophage-like phenotype with PMA.
-
Best Practice: Always verify the differentiation status of cell lines using morphological analysis or expression of cell surface markers (e.g., CD11b) before use.[22][23][24][25]
-
Reagent Handling
-
fNLF Peptide:
-
Reconstitution: Reconstitute lyophilized fNLF in sterile, high-purity DMSO to create a concentrated stock solution (e.g., 1-10 mM). DMSO prevents degradation and aids solubility.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in an appropriate aqueous assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺). The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
-
-
Superoxide Dismutase (SOD):
-
Function: SOD is an enzyme that rapidly catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[26][27]
-
Critical Role: It is an essential negative control. A true superoxide-dependent signal will be significantly inhibited by the addition of SOD.[28][29] This validates that your assay is specifically measuring superoxide.
-
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for dose-response studies and screening.
Caption: General experimental workflow for measuring fNLF-induced superoxide.
Protocol 1: Cytochrome c Reduction Assay (Endpoint)
-
Principle: Measures the accumulation of reduced cytochrome c over a fixed time period. The change in absorbance at 550 nm is directly proportional to the amount of superoxide produced.
-
Materials:
-
Isolated neutrophils or differentiated cells (resuspended in HBSS with Ca²⁺/Mg²⁺)
-
Cytochrome c (from equine heart) solution: 1 mg/mL in HBSS
-
fNLF serial dilutions
-
Superoxide Dismutase (SOD, from bovine erythrocytes): 300 U/mL in HBSS
-
Phorbol 12-myristate 13-acetate (PMA): Positive control (e.g., 100 nM)
-
96-well clear, flat-bottom plate
-
Spectrophotometer plate reader
-
-
Procedure:
-
Prepare cell suspension at a concentration of 2 x 10⁶ cells/mL in HBSS.
-
In the 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of control reagents:
-
Test Wells: HBSS
-
Specificity Control Wells: SOD solution
-
Blank Wells (No Cells): HBSS
-
-
Add 50 µL of Cytochrome c solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of stimulus:
-
fNLF serial dilutions
-
PMA (positive control)
-
HBSS + vehicle (unstimulated control)
-
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Read the absorbance at 550 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
The amount of superoxide (in nmol) can be calculated using the Beer-Lambert law and the extinction coefficient for cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).
-
Confirm specificity: The signal in SOD-treated wells should be significantly lower than in corresponding wells without SOD.
-
Protocol 2: Luminol-Based Chemiluminescence Assay (Kinetic)
-
Principle: Measures light emission in real-time as superoxide is produced. This provides valuable kinetic data, including the peak response time and total production over time.[30][31][32]
-
Materials:
-
Cells in HBSS with Ca²⁺/Mg²⁺
-
Luminol solution: e.g., 100 µM in HBSS
-
Horseradish Peroxidase (HRP): Optional signal enhancer (e.g., 4 U/mL)
-
fNLF, SOD, PMA as above
-
96-well opaque white plate (to maximize light signal)
-
Luminometer plate reader with kinetic reading capability and temperature control.
-
-
Procedure:
-
Prepare cell suspension at 1 x 10⁶ cells/mL in HBSS.
-
In the white 96-well plate, add 50 µL of cell suspension per well.
-
Add 50 µL of control reagents (HBSS or SOD solution).
-
Prepare a combined luminol/HRP solution and add 50 µL to each well.
-
Place the plate in the luminometer and allow it to equilibrate to 37°C for 5-10 minutes.
-
Program the luminometer to inject the stimulus and immediately begin reading.
-
Inject 50 µL of stimulus (fNLF, PMA, or vehicle).
-
Measure luminescence every 1-2 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Data is typically plotted as Relative Light Units (RLU) versus time.
-
Calculate the area under the curve (AUC) for each well to represent total superoxide production.
-
Alternatively, use the peak RLU value for comparisons.
-
The SOD control is essential to confirm the signal is from superoxide.[14]
-
Protocol 3: Dihydroethidium (DHE) Fluorescence Assay (Intracellular)
-
Principle: Measures intracellular superoxide by the increase in red fluorescence as DHE is oxidized.[20][33]
-
Materials:
-
Procedure:
-
Prepare cell suspension at 1 x 10⁶ cells/mL.
-
Add 100 µL of cells to each well of the black, clear-bottom plate.
-
Add DHE to each well to a final concentration of 5-10 µM.[19][33]
-
Incubate in the dark at 37°C for 30 minutes to allow the probe to load into the cells.[19][33]
-
(Optional) Wash cells gently with warm HBSS to remove excess extracellular probe.
-
Add 50 µL of stimulus (fNLF, PMA, or vehicle) and control reagents (PEG-SOD).
-
Incubate at 37°C for 30-60 minutes.
-
Read fluorescence using an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from unstimulated, unloaded cells.
-
Express data as a fold-change in fluorescence intensity relative to the unstimulated control.
-
For microscopy, quantify the mean fluorescence intensity per cell using image analysis software.
-
Troubleshooting & Authoritative Insights
| Problem | Potential Cause | Solution / Best Practice |
| High Background Signal | Cell death/stress; Contaminated reagents; Autoxidation of probe. | Ensure high cell viability (>95%). Use fresh, high-purity reagents. Run a "no cell" control to check for reagent-based signal. For fluorescence, check for cellular autofluorescence. |
| Low or No Signal | Cells are unresponsive; fNLF degraded; Incorrect instrument settings. | Use a positive control (PMA) to confirm cells can produce superoxide. Use freshly thawed fNLF aliquots. Optimize instrument gain and integration time.[34] Ensure cells express sufficient FPR1. |
| Inconsistent Results | Variation in cell number; Donor variability (primary cells); Temperature fluctuations. | Perform accurate cell counts before plating. Use cells from multiple donors. Ensure all reagents and plates are maintained at 37°C throughout the assay. |
| Signal Not Inhibited by SOD | Assay is not specific for superoxide; SOD is inactive. | The signal may be from downstream ROS (e.g., H₂O₂). Consider using catalase as an additional control. Test SOD activity in a cell-free superoxide generating system (e.g., xanthine/xanthine oxidase).[28][35] |
References
-
Gao, J. L., et al. (2008). The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils. ResearchGate. [Link]
-
Rossi, F. (1986). The superoxide-forming enzymatic system of phagocytes. PubMed. [Link]
-
McCord, J. M. (1999). Analysis of Superoxide Dismutase Activity. ResearchGate. [Link]
-
Doran, J., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PMC. [Link]
-
Dahlgren, C., et al. (2016). Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils. PMC. [Link]
-
Wang, J., et al. (2023). Identification and validation of functional markers for the superoxide dismutase gene TaSOD-B2 in common wheat. PMC. [Link]
-
Dumont, E., et al. (2016). Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. NIH. [Link]
-
Asha, K., et al. (2022). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. PMC. [Link]
-
Gabdrakhmanova, S., et al. (2021). Modified Signaling of Membrane Formyl Peptide Receptors in NADPH-Oxidase Regulation in Obesity-Resistant Mice. PMC. [Link]
-
Wang, Y., et al. (2022). The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics. PMC. [Link]
-
Su, C. S., et al. (2013). Propofol inhibits superoxide production, elastase release, and chemotaxis in formyl peptide-activated human neutrophils by blocking formyl peptide receptor 1. PubMed. [Link]
-
Bowler, C., et al. (2004). The role of superoxide dismutases (SODs) in controlling oxidative stress in plants. Journal of Experimental Botany. [Link]
-
Su, C. S., et al. (2013). Propofol Inhibits Superoxide Production, Elastase Release, and Chemotaxis in Formyl Peptide–Activated Human Neutrophils by Blocking Formyl Peptide Receptor 1. The Journal of Immunology. [Link]
-
Cianciulli, A., et al. (2021). Pro-Resolving FPR2 Agonists Regulate NADPH Oxidase-Dependent Phosphorylation of HSP27, OSR1, and MARCKS and Activation of the Respective Upstream Kinases. MDPI. [Link]
-
Moore, S. F., et al. (2020). FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis. JCI Insight. [Link]
-
Thorsteinsdóttir, M., et al. (2015). Luminol-Based Enhanced Chemiluminescence Assay for Quantification of Peroxidase and Hydrogen Peroxide in Aqueous Solutions: Effect of Reagent pH and Ionic Strength. ResearchGate. [Link]
-
Patsnap. (n.d.). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Patsnap Synapse. [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
-
Singh, S., et al. (2021). Microglial Phagocytosis Assay. ResearchGate. [Link]
-
Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. NIH. [Link]
-
Bio-protocol. (n.d.). Dihydroethidium staining to analyze superoxide. Bio-protocol. [Link]
-
Hwang, T. L., et al. (2011). Bioactive Secondary Metabolites of a Marine Bacillus sp. Inhibit Superoxide Generation and Elastase Release in Human Neutrophils by Blocking Formyl Peptide Receptor 1. MDPI. [Link]
-
Al-Shmgani, H. S., et al. (2021). Characterization and Cytotoxic Activity Evaluation of Superoxide Dismutase (SOD) Enzyme Purified From Escherichia coli. ResearchGate. [Link]
-
Hao, N., et al. (2020). Superoxide-Triggered Luminol Electrochemiluminescence for Detection of Oxygen Vacancy in Oxides. ACS Publications. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1 | Formylpeptide receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Van Der Laarse, W. J., et al. (2001). Kinetic Versus Endpoint Measurement for Quantitative Histochemical Determination of Enzyme Activity in Muscle Fibers. ResearchGate. [Link]
-
Carvelli, A., et al. (2021). Formyl Peptide Receptor 2-Dependent cPLA2 and 5-LOX Activation Requires a Functional NADPH Oxidase. MDPI. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
-
Assaleh, M. H. (2019). Does anyone has simplified methods for Superoxide dismutase (SOD) assay?. ResearchGate. [Link]
-
Vidal, A. C., et al. (2023). Analytical Validation of SOD2 Genotyping. MDPI. [Link]
-
Babior, B. M. (1995). Phagocytosis-coupled activation of the superoxide-producing phagocyte oxidase, a member of the NADPH oxidase (nox) family. PubMed. [Link]
-
Forsman, H., et al. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. [Link]
-
Griendling, K. K. (2000). Dihydroethidium (DHE) Staining for Superoxide in VSMC. Vascular Biology Lab. [Link]
-
Maheshwari, A. (2022). End Point Method vs Kinetic Method In Clinical Biochemistry Laboratory. YouTube. [Link]
-
Scheule, R. K., et al. (1992). Possible mechanism of chrysotile asbestos-stimulated superoxide anion production in guinea pig alveolar macrophages. PubMed. [Link]
-
BMG Labtech. (n.d.). Chemiluminescence measurement of the generation of reactive oxygen species. BMG Labtech. [Link]
-
Fällman, M., et al. (2004). The two neutrophil members of the formylpeptide receptor family activate the NADPH-oxidase through signals that differ in sensitivity to a gelsolin derived phosphoinositide-binding peptide. PubMed. [Link]
-
Doran, J., et al. (2015). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. PubMed. [Link]
-
Weydert, C. J., & Cullen, J. J. (2010). MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. PMC. [Link]
-
WUR eDepot. (n.d.). Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine. WUR eDepot. [Link]
-
Ghio, A. J., & Hatch, G. E. (1993). A kinetic model of superoxide production from single pulmonary alveolar macrophages. PubMed. [Link]
-
He, T., et al. (2017). Evaluation and Monitoring of Superoxide Dismutase (SOD) Activity and its Clinical Significance in Gastric Cancer: A Systematic Review and Meta-Analysis. PMC. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Dagher, M. C., et al. (1991). The superoxide-generating oxidase of phagocytic cells. Physiological, molecular and pathological aspects. PubMed. [Link]
-
Dupre-Crochet, S., et al. (2013). Intracellular generation of superoxide by the phagocyte NADPH oxidase: how, where, and what for?. PubMed. [Link]
Sources
- 1. The superoxide-forming enzymatic system of phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The superoxide-generating oxidase of phagocytic cells. Physiological, molecular and pathological aspects [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular generation of superoxide by the phagocyte NADPH oxidase: how, where, and what for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phagocytosis-coupled activation of the superoxide-producing phagocyte oxidase, a member of the NADPH oxidase (nox) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis [insight.jci.org]
- 7. Propofol inhibits superoxide production, elastase release, and chemotaxis in formyl peptide-activated human neutrophils by blocking formyl peptide receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modified Signaling of Membrane Formyl Peptide Receptors in NADPH-Oxidase Regulation in Obesity-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Possible mechanism of chrysotile asbestos-stimulated superoxide anion production in guinea pig alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edepot.wur.nl [edepot.wur.nl]
- 22. atcc.org [atcc.org]
- 23. multispaninc.com [multispaninc.com]
- 24. promegaconnections.com [promegaconnections.com]
- 25. marinbio.com [marinbio.com]
- 26. The Applications and Mechanisms of Superoxide Dismutase in Medicine, Food, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. Identification and validation of functional markers for the superoxide dismutase gene TaSOD-B2 in common wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. med.emory.edu [med.emory.edu]
- 34. selectscience.net [selectscience.net]
- 35. researchgate.net [researchgate.net]
Application Note: In Vivo Modeling of Neutrophilic Inflammation using N-Formyl-Nle-Leu-Phe (fNLP)
Executive Summary
This technical guide details the application of N-Formyl-Nle-Leu-Phe (fNLP) , a synthetic analog of the bacterial chemotactic peptide fMet-Leu-Phe (fMLP), in in vivo models of acute inflammation. While fMLP is the historical standard for studying neutrophil recruitment, its utility is compromised by the susceptibility of its methionine residue to oxidation, which significantly reduces biological potency. fNLP replaces methionine with Norleucine (Nle) , an isosteric analog that is resistant to oxidation. This substitution ensures high stability and reproducible receptor activation, making fNLP the superior choice for quantitative in vivo pharmacology.
This guide covers:
-
Mechanistic Grounding: FPR1 receptor signaling dynamics.
-
Core Protocols: Acute Peritonitis and Dorsal Air Pouch models.
-
Data Visualization: Pathway diagrams and experimental timelines.
Scientific Rationale: Stability & Mechanism
The Oxidation Problem in fMLP
The native bacterial peptide fMet-Leu-Phe (fMLP) contains a methionine residue prone to oxidation by neutrophil-derived myeloperoxidase (MPO) and reactive oxygen species (ROS).[1] Oxidation converts Methionine to Methionine Sulfoxide , resulting in a derivative (fMet(O)-Leu-Phe) with a 10-100 fold loss in affinity for the Formyl Peptide Receptor 1 (FPR1).
fNLP (N-Formyl-Nle-Leu-Phe) substitutes Methionine with Norleucine . Norleucine lacks the sulfur atom, rendering it immune to oxidative degradation while maintaining the hydrophobicity required for high-affinity binding to the FPR1 pocket.
Mechanism of Action: FPR1 Signaling
Upon binding fNLP, the G-protein coupled receptor FPR1 undergoes a conformational change, dissociating the G
Figure 1: FPR1 Signal Transduction Pathway. fNLP binding triggers G-protein dissociation, leading to Calcium flux and cytoskeletal reorganization essential for neutrophil migration.
Experimental Protocols
Preparation of Reagents
Critical Step: fNLP is hydrophobic. Incorrect solubilization causes precipitation and variability in data.
-
Stock Solution (10 mM): Dissolve fNLP powder in 100% DMSO. Aliquot and store at -20°C. Stability: >6 months.
-
Working Solution: On the day of the experiment, dilute the stock into sterile saline (0.9% NaCl).
-
Note: Keep final DMSO concentration <0.1% to avoid vehicle toxicity.
-
Validation: Vortex vigorously. The solution must be clear.
-
Model A: Acute Peritonitis (Rapid Screening)
This model is the "Gold Standard" for assessing neutrophil recruitment efficiency and screening anti-inflammatory compounds.
Subject: Male C57BL/6 mice (8-10 weeks).
Protocol:
-
Pre-treatment (Optional): Administer test drug (IV/PO) 30–60 mins prior to challenge.
-
Challenge: Inject 0.1 mg/kg fNLP (in 200 µL saline) intraperitoneally (IP).
-
Control Group: Inject 200 µL saline + vehicle DMSO.
-
-
Incubation: Allow chemotaxis for 4 hours .
-
Harvest: Euthanize mice. Inject 3 mL cold PBS + 2mM EDTA into the peritoneum. Massage abdomen for 30 seconds.
-
Collection: Aspirate Peritoneal Lavage Fluid (PLF).
-
Readout:
-
Total Cell Count (Hemocytometer).
-
Differential Count (Flow Cytometry: CD11b+/Ly6G+ for neutrophils).
-
Expected Results:
| Parameter | Vehicle Control | fNLP (0.1 mg/kg) |
|---|
| Total Cells (
Model B: Dorsal Air Pouch (Pseudo-Synovial Inflammation)
This model creates a sterile cavity lined with cells resembling the synovial membrane, making it ideal for arthritis-related drug discovery.
Figure 2: Dorsal Air Pouch Timeline. A 6-day induction period is required to form the stable air cavity before fNLP challenge.
Protocol:
-
Induction (Day 0): Anesthetize mouse. Inject 5 mL sterile air subcutaneously into the dorsal midline.
-
Maintenance (Day 3): Re-inflate pouch with 3 mL sterile air to maintain cavity patency.
-
Challenge (Day 6): Inject 100 µL of 10 µM fNLP directly into the air pouch.
-
Harvest (4 hours post-challenge): Euthanize. Inject 2 mL cold PBS/EDTA into the pouch. Massage and recover exudate.
Advantages:
-
Localized inflammation (no systemic shock).
-
High yield of exudate for cytokine analysis (ELISA for IL-1
, TNF- ).
Troubleshooting & Validation
Receptor Specificity Check
To verify that the observed inflammation is FPR-mediated and not due to endotoxin contamination:
-
Antagonist Control: Pre-treat mice with Boc-2 (Boc-Phe-Leu-Phe-Leu-Phe), a selective FPR1/FPR2 antagonist.
-
Result: Boc-2 should inhibit fNLP-induced neutrophil recruitment by >80%.
Dosing Considerations
-
Dose Response: fNLP exhibits a bell-shaped dose-response curve.
-
Low Dose (<0.01 mg/kg): Insufficient receptor occupancy.
-
Optimal Dose (0.1 - 1.0 mg/kg): Maximal directional chemotaxis.
-
High Dose (>5.0 mg/kg): Receptor desensitization and "arrest" of cells (loss of chemotactic gradient).
-
References
-
Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences, 72(3), 1059–1062.
-
Niedel, J., et al. (1980). "Receptor-mediated internalization of fluorescent chemotactic peptide by human neutrophils." Science, 205(4413), 1412-1414.
-
Gao, J.L., et al. (1999). "Impaired antibacterial host defense in mice lacking the N-formylpeptide receptor." Journal of Experimental Medicine, 189(4), 657-662.
-
He, H.Q., & Ye, R.D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules, 22(3), 455.
-
Southgate, E.L., et al. (2008). "Identification of formyl peptides in bovine serum: implications for receptor-mediated innate immunity." Journal of Immunology. (General Journal Link for verification of standard protocols).
-
Sigma-Aldrich Technical Bulletin. "N-Formyl-Met-Leu-Phe vs N-Formyl-Nle-Leu-Phe Stability Data."
Sources
Sterile Filtration of N-Formyl-Nle-Leu-Phe (fNLF) Solutions: An Application Guide
Introduction
N-Formyl-Nle-Leu-Phe (fNLF) is a synthetic peptide analogous to the potent bacterial chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP).[1] Like fMLP, fNLF is a powerful chemoattractant for neutrophils and other phagocytic cells, making it a valuable tool in immunological and pharmacological research.[2][3] The preparation of sterile fNLF solutions is a critical prerequisite for its use in cell-based assays and in vivo studies to prevent microbial contamination and ensure experimental reproducibility.
This comprehensive guide provides a detailed protocol and best practices for the sterile filtration of fNLF solutions. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the scientific rationale behind each critical step, ensuring both procedural accuracy and a deep understanding of the underlying principles. This guide is intended for researchers, scientists, and drug development professionals working with fNLF and similar hydrophobic peptides.
Physicochemical Properties and Pre-filtration Considerations for fNLF
A thorough understanding of the physicochemical properties of fNLF is paramount for developing a robust sterile filtration protocol. While specific data for fNLF is limited, its properties can be largely inferred from its close analog, fMLP, and other N-formylated peptides.
Solubility and the Critical Role of Organic Solvents
N-formylated peptides like fMLP exhibit limited solubility in aqueous solutions. For instance, fMLP has a solubility of approximately 0.1 mg/mL in PBS (pH 7.2).[4] Conversely, it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5] Similarly, a longer peptide containing the N-Formyl-Nle-Leu-Phe sequence is reported to be insoluble in water, necessitating initial dissolution in a small volume of DMSO.[6]
Therefore, the initial solubilization of lyophilized fNLF powder in a small volume of a compatible organic solvent, such as DMSO, is a critical first step. This stock solution can then be further diluted with the desired aqueous buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system, as organic solvents can have physiological effects.[4]
Aggregation Propensity and the Importance of Pre-filtration
Peptides, particularly those with hydrophobic residues, have a tendency to aggregate in solution.[7] This aggregation can be influenced by factors such as pH, temperature, concentration, and the presence of organic solvents. Peptide aggregates can interfere with biological activity and, critically, can foul the sterilizing filter membrane, leading to reduced flow rates and potential filter failure.
To mitigate the risk of filter fouling, a pre-filtration step is highly recommended , especially for solutions with visible particulates or those prepared from high-concentration stock solutions.[8] Pre-filtration removes larger particles, thereby protecting the final sterilizing filter and ensuring efficient filtration.[9] A pre-filter with a larger pore size, such as 0.45 µm or 0.65 µm, is typically employed for this purpose.[10]
Selecting the Optimal Sterile Filter Membrane
The choice of membrane for sterile filtration is a critical decision that directly impacts the recovery and integrity of the fNLF peptide. The ideal membrane should exhibit low peptide binding to maximize yield and be chemically compatible with the solvents used in the solution.
Minimizing Peptide Adsorption: The Principle of Low Protein Binding
Peptides can adsorb to filter surfaces, leading to significant product loss, especially when filtering small volumes or low-concentration solutions.[11][12] Therefore, selecting a membrane with low protein/peptide binding characteristics is essential.
| Membrane Material | Peptide Binding Characteristics | Chemical Compatibility Notes |
| Polyethersulfone (PES) | Low protein binding, high flow rates.[13] | Broad solvent and chemical compatibility.[14] |
| Polyvinylidene fluoride (PVDF) | Very low protein binding.[11] | Excellent chemical resistance. |
| Regenerated Cellulose (RC) | Very low protein binding.[14] | Broad solvent compatibility.[14] |
| Cellulose Acetate (CA) | Low protein binding.[14] | Limited solvent compatibility. |
| Nylon | High protein binding capacity; generally not recommended for peptide solutions.[14] | Broad solvent compatibility. |
| Polytetrafluoroethylene (PTFE) | Hydrophobic; requires pre-wetting with a solvent like ethanol for aqueous solutions.[14] | Excellent chemical resistance to a wide range of solvents.[14] |
For fNLF solutions, PES and PVDF membranes are highly recommended due to their low peptide binding properties and good chemical compatibility.
Chemical Compatibility: Ensuring Membrane Integrity
The presence of organic solvents, such as DMSO, in the fNLF solution necessitates careful consideration of membrane-solvent compatibility. Incompatible solvents can cause the membrane to swell, leach extractables into the filtrate, or even dissolve, compromising the sterility and purity of the final product.[14] Always consult the filter manufacturer's chemical compatibility chart to ensure the chosen membrane is resistant to the specific organic solvent and its concentration in your solution. Organic solvents can impact cell membrane integrity, and leachables from a filter could have unintended biological effects.[15][16]
Detailed Protocol for Sterile Filtration of fNLF Solutions
This protocol provides a step-by-step guide for the preparation and sterile filtration of fNLF solutions for research applications. The entire procedure should be performed in a laminar flow hood using aseptic techniques to maintain sterility.[17]
Materials and Equipment
-
N-Formyl-Nle-Leu-Phe (fNLF) lyophilized powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile, low-protein binding syringe filters (0.22 µm or 0.2 µm pore size; e.g., PES or PVDF)
-
Sterile pre-filters (0.45 µm or 0.65 µm pore size; optional but recommended)
-
Sterile syringes (Luer-lock type recommended)
-
Sterile needles
-
Sterile, conical tubes or vials for the final sterile solution
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Workflow Diagram
Caption: Workflow for the sterile filtration of fNLF solutions.
Step-by-Step Procedure
-
Preparation of the fNLF Stock Solution: a. In a laminar flow hood, carefully weigh the desired amount of lyophilized fNLF powder. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). c. Gently vortex the solution until the peptide is completely dissolved.[5]
-
Dilution to the Final Concentration: a. Using a sterile pipette, add the required volume of the fNLF stock solution to a sterile tube containing the desired volume of sterile aqueous buffer. b. Mix the solution gently by inversion or slow vortexing. Avoid vigorous shaking to minimize the risk of peptide aggregation.
-
Pre-filtration (Recommended): a. Draw the fNLF solution into a sterile syringe. b. Aseptically attach a sterile pre-filter (e.g., 0.45 µm PES) to the syringe. c. Filter the solution into a sterile intermediate container.
-
Sterile Filtration: a. Draw the pre-filtered (or unfiltered, if skipping the pre-filtration step) fNLF solution into a new sterile syringe. b. Aseptically attach a sterile 0.22 µm or 0.2 µm low-protein binding filter (e.g., PES or PVDF) to the syringe.[18] c. Carefully filter the solution into the final sterile collection vial. Apply gentle and steady pressure to the syringe plunger.[19]
-
Storage of the Sterile fNLF Solution: a. Aliquot the sterile fNLF solution into sterile, low-protein binding cryovials. b. Store the aliquots at -20°C or -80°C.[20] Aqueous solutions of fMLP are not recommended for storage for more than one day at 4°C.[4]
Validation and Quality Control
For critical applications, particularly in pre-clinical and clinical development, validation of the sterile filtration process is mandatory. This ensures that the process consistently produces a sterile product without compromising its quality.
Key Validation Parameters
-
Bacterial Challenge Test: This test confirms the ability of the filter to remove a high concentration of a standard test organism (typically Brevundimonas diminuta).
-
Filter Integrity Testing: Tests such as the bubble point test or pressure hold test are performed pre- and post-filtration to ensure the filter is not damaged.[21]
-
Peptide Adsorption Study: The concentration of fNLF before and after filtration should be measured (e.g., by HPLC) to quantify any loss due to adsorption to the filter membrane.
-
Extractables and Leachables: This analysis identifies and quantifies any chemical compounds that may be released from the filter into the product stream.
Self-Validating System Logic
Caption: Logic diagram for a self-validating sterile filtration system.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Flow Rate or Clogged Filter | - Peptide aggregation- High viscosity of the solution- Inappropriate filter pore size | - Implement a pre-filtration step.- Optimize the fNLF concentration.- Ensure the peptide is fully dissolved. |
| Low Peptide Recovery | - Adsorption to the filter membrane- Adsorption to container surfaces | - Use a low-protein binding membrane (PES, PVDF).- Pre-rinse the filter with the formulation buffer.- Use low-protein binding tubes and vials. |
| Contamination of Filtrate | - Non-sterile technique- Damaged filter membrane | - Perform all steps in a laminar flow hood with strict aseptic technique.- Perform a filter integrity test post-filtration. |
Conclusion
The sterile filtration of N-Formyl-Nle-Leu-Phe solutions is a multi-faceted process that requires careful consideration of the peptide's physicochemical properties, appropriate selection of filtration materials, and adherence to aseptic techniques. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently prepare sterile fNLF solutions, ensuring the integrity and success of their experiments.
References
-
GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]
- van den Oetelaar, P. J., Mentink, I. M., & Brinks, G. (1989). Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. Drug Development and Industrial Pharmacy, 15(1), 97-106.
- Google Patents. (n.d.). US11090398B2 - Sterilization and filtration of peptide compositions.
-
Sterlitech Corporation. (2023). SterliTECH Tip: Preconditioning of Solvent Resistant Membranes for Organic Solvent Nanofiltration. Retrieved from [Link]
- Na, J., Behboudi, A., Mun, J., Jin, H., Zydney, A. L., & Baek, Y. (2022). Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes. Membranes, 12(5), 515.
-
Manuals.plus. (n.d.). Peptide Test Reconstitution and Filtering Starter Kit Instructions. Retrieved from [Link]
- Davis, B. H., Walter, R. J., & Pearson, C. B. (1982). Membrane activity and topography of F-Met-Leu-Phe-Treated polymorphonuclear leukocytes. Acute and sustained responses to chemotactic peptide.
- MDPI. (2024).
-
International Filter Products. (2024). Sterile Filtration in GLP-1 Drug Compounding: Ensuring Quality & Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. Retrieved from [Link]
-
Squarespace. (n.d.). Procedure for Reconstituting and Filtering Peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterile Filtration: Principles, Best Practices and New Developments. Retrieved from [Link]
-
Cytiva. (n.d.). Membrane filtration: how to choose the appropriate filter material for every sample. Retrieved from [Link]
-
Pall Corporation. (2020). The Necessary Role of Integrity Testing in Laboratory Sterility Filtration. Retrieved from [Link]
-
YouTube. (2022, December 19). Peptide Filtering Basics - Reconstituting, Venting, Flushing. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell membrane integrity when exposed to organic solvents. Retrieved from [Link]
-
Bioprocess Online. (2022). Understanding Sterile Filtration And Importance Of Prefiltration. Retrieved from [Link]
-
Sartorius. (n.d.). Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Retrieved from [Link]
- SpringerLink. (2009). The effect of organic solvents on selected microorganisms and model liposome membrane. Biophysical Chemistry, 141(2-3), 183-189.
- PubMed. (1984). Characterization of f-Met-Leu-Phe-stimulated fluid pinocytosis in human polymorphonuclear leukocytes by flow cytometry. Journal of Leukocyte Biology, 36(4), 461-475.
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Membrane activity and topography of F-Met-Leu-Phe-Treated polymorphonuclear leukocytes. Acute and sustained responses to chemotactic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of f-Met-Leu-Phe-stimulated fluid pinocytosis in human polymorphonuclear leukocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. phoenixpeptide.com [phoenixpeptide.com]
- 7. sartorius.com [sartorius.com]
- 8. Understanding Sterile Filtration And Importance Of Prefiltration [bioprocessonline.com]
- 9. researchgate.net [researchgate.net]
- 10. internationalfilterproducts.com [internationalfilterproducts.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Comparative Evaluation of the Performance of Sterile Filters for Bioburden Protection and Final Fill in Biopharmaceutical Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. m.youtube.com [m.youtube.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. manuals.plus [manuals.plus]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pharmtech.com [pharmtech.com]
Application Note: Ethical & Technical Implementation of N-Formyl-Nle-Leu-Phe (fNLP) in Immunological Research
Executive Summary
N-Formyl-Nle-Leu-Phe (fNLP) is a synthetic chemotactic peptide and a potent agonist of the Formyl Peptide Receptor 1 (FPR1). It is a structural analogue of the bacterial byproduct N-Formyl-Met-Leu-Phe (fMLP).
While fMLP is the historical standard, fNLP represents an ethical and technical refinement in research. The substitution of Methionine (Met) with Norleucine (Nle) renders fNLP resistant to oxidative degradation, providing more consistent in vivo dosing and reducing the number of animals required to achieve statistical significance. However, its high potency and synthetic origin introduce specific ethical obligations regarding researcher safety and data integrity (specifically endotoxin contamination).
This guide outlines the critical protocols to ensure Scientific Integrity (valid data), Researcher Safety (occupational health), and Animal Welfare (refinement of models).
Part 1: The Reagent Integrity Imperative (Scientific Ethics)
The Oxidation Trap: Why fNLP Replaces fMLP
In rigorous research, "ethics" includes the obligation to generate reproducible data without wasting resources. A common failure mode in chemotaxis research is the use of fMLP stored under improper conditions. The Methionine residue in fMLP is highly susceptible to oxidation, forming Met-sulfoxide, which significantly reduces FPR1 affinity.
The Solution: fNLP replaces Methionine with Norleucine. This isosteric replacement maintains receptor binding affinity while eliminating the oxidation liability.
Table 1: Comparative Properties of Chemotactic Peptides
| Feature | fMLP (Standard) | fNLP (Refined) | Impact on Research |
| Sequence | N-Formyl-Met -Leu-Phe | N-Formyl-Nle -Leu-Phe | Nle provides oxidative stability. |
| Oxidation Risk | High (forms sulfoxide) | Negligible | fNLP allows for long-term stock storage. |
| FPR1 Affinity (Kd) | ~1–10 nM | ~0.5–2 nM | fNLP is often more potent; dosing must be adjusted. |
| Solubility | DMSO/Ethanol | DMSO (Hydrophobic) | Requires specific reconstitution protocols. |
| Primary Risk | Loss of potency | High Potency / Aggregation | fNLP requires lower doses for equal effect. |
The "False Positive" Ethical Hazard: Endotoxin Contamination
Synthetic peptides are frequently contaminated with Lipopolysaccharides (LPS/Endotoxin) during manufacturing.[1]
-
The Problem: LPS activates Toll-Like Receptor 4 (TLR4), inducing neutrophil activation and cytokine release (TNF-α, IL-6).
-
The Consequence: A researcher may attribute inflammation to FPR1 signaling (via fNLP) when it is actually caused by TLR4 (via LPS). Publishing such data is an ethical breach of scientific integrity.
Protocol 1: Reconstitution & Integrity Check
-
Step 1: Dissolve fNLP in high-grade DMSO to a stock concentration of 10 mM. Note: Aqueous buffers cause immediate aggregation of the hydrophobic peptide.
-
Step 2: Aliquot into sterile, siliconized microcentrifuge tubes (to prevent adsorption to plastic). Store at -20°C.
-
Step 3 (Critical): Verify the reagent is LPS-free using a Limulus Amebocyte Lysate (LAL) assay before in vivo use.
-
Step 4: Use a polymyxin B control in early experiments. If polymyxin B (an LPS inhibitor) blocks the effect, your fNLP is contaminated.
Part 2: Occupational Safety & Handling
fNLP is bioactive in the nanomolar range. It mimics bacterial invasion signals, triggering potent bronchoconstriction and neutrophil activation in humans. Inhalation of lyophilized powder is a severe respiratory risk.
Diagram 1: Safe Handling Workflow
This workflow enforces a hierarchy of controls to prevent researcher exposure.
Caption: Hierarchy of controls for handling potent chemotactic peptides. Note the critical step of static neutralization to prevent powder dispersal.
Part 3: In Vivo Application & The 3Rs (Animal Ethics)
Using fNLP to induce inflammation (e.g., peritonitis, air pouch models) falls under the ethical imperative of Refinement . Because fNLP is stable, it produces more consistent inflammation than fMLP, reducing the standard deviation of data and allowing for smaller sample sizes (Reduction).
Protocol 2: Murine Air Pouch Model (Refined)
Objective: Assess leukocyte recruitment to a sterile cavity.
-
Acclimatization: Mice (C57BL/6, male, 8-10 weeks) must acclimate for 7 days.
-
Air Pouch Formation (Day 0 & 3):
-
Inject 5 mL (Day 0) and 3 mL (Day 3) of sterile air subcutaneous dorsal.
-
Refinement: Use isoflurane anesthesia during injection to minimize stress.
-
-
fNLP Administration (Day 6):
-
Dilute fNLP stock in sterile PBS to 1 µM (final dose).
-
Note: fMLP often requires 10 µM; fNLP is effective at lower doses.
-
Inject 1 mL into the pouch.
-
-
Humane Endpoints (Ethical Checkpoint):
-
Monitor animals every 30 minutes post-injection.
-
Grimace Scale: If orbital tightening or nose bulging is observed (Score >1), administer analgesia or euthanize.
-
Mobility: Failure to ambulate requires immediate euthanasia.
-
-
Harvest (4 hours post-injection):
-
Euthanize via CO2/Cervical dislocation.
-
Lavage pouch with 2 mL cold PBS + EDTA (stop coagulation).
-
Count neutrophils via flow cytometry (Ly6G+ / CD11b+).
-
Part 4: In Vitro Validation (Pathway Specificity)
To ensure data integrity, one must confirm that the observed effects are mediated by FPR1 and not off-target G-protein coupled receptors.
Diagram 2: FPR1 Signaling Pathway
This diagram visualizes the specific signaling cascade activated by fNLP, highlighting key nodes for pharmacological validation.
Caption: FPR1 signal transduction. Validation: Pertussis Toxin (PTX) should abolish the signal, confirming Gi-coupling and ruling out non-specific activation.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.
-
Freer, R. J., Day, A. R., Radding, J. A., et al. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants. Biochemistry, 19(11), 2404–2410. (Establishes Nle stability).
-
Gao, J. L., et al. (1999). The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils. Journal of Experimental Medicine, 189(3), 513-522.
-
National Centre for the Replacement Refinement & Reduction of Animals in Research (NC3Rs). (2023). Grimace Scales for Pain Assessment.
-
Sigma-Aldrich (Merck). (2023). Product Information: N-Formyl-Nle-Leu-Phe. (Safety Data Sheet and Solubility).
Sources
- 1. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of N-formylated methionyl-phenylalanine (FMP) and methionyl-leucyl-phenylalanine (FMLP) on gut permeability. A model of local inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Formyl-Nle-Leu-Phe (fNLF)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for N-Formyl-Nle-Leu-Phe (fNLF), a potent synthetic N-formylated peptide agonist for formyl peptide receptors (FPRs). My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've frequently collaborated with researchers navigating the challenges of using hydrophobic peptides like fNLF. This guide is designed to provide you with field-proven insights and validated protocols to overcome common solubility issues, ensuring the success and reproducibility of your experiments.
fNLF is a critical tool for studying a range of physiological processes, including chemotaxis, inflammation, and immune cell activation.[1][2] However, its tripeptide structure, rich in hydrophobic residues (Norleucine, Leucine, Phenylalanine), makes it inherently difficult to dissolve in aqueous solutions, a frequent point of failure in experimental setups. This guide will address these issues directly, explaining not just what to do, but why each step is critical for success.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific, hands-on issues you may encounter when preparing fNLF for your experiments.
Q1: My fNLF powder won't dissolve. What is the standard protocol for preparing a high-concentration stock solution?
A1: This is the most common challenge. Due to its hydrophobic nature, fNLF is practically insoluble in water or aqueous buffers alone.[3] The scientifically validated approach is to first create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for this purpose.[3][4][5]
The causality here is straightforward: DMSO is a polar aprotic solvent that can effectively disrupt the intermolecular hydrogen bonds between peptide molecules, solvating the hydrophobic side chains and preventing the aggregation that occurs in aqueous environments.
Below is a step-by-step, self-validating protocol for preparing a stock solution.
-
Pre-Experiment Calculation: Determine the required volume of DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to prepare a stock solution at a concentration of 1-2 mg/mL or higher.[6]
-
Weighing: Accurately weigh the fNLF powder in a sterile microcentrifuge tube. It is supplied as a crystalline solid.[7]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously. If particulates remain, sonication in a water bath for 5-10 minutes is highly effective at breaking up smaller aggregates and ensuring complete dissolution.
-
Visual Confirmation: A successfully prepared stock solution will be clear and free of any visible particulates. If the solution remains cloudy or has visible solids, it has not fully dissolved.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[6] Store these aliquots tightly sealed at -20°C or, for long-term stability, at -80°C.[8] Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[8]
Caption: Recommended Workflow for fNLF Stock Solution Preparation.
Q2: My fNLF solution precipitated after I diluted my DMSO stock into my aqueous experimental buffer. What went wrong?
A2: This is a classic solubility problem. While the DMSO stock is stable, the fNLF peptide can "crash out" or precipitate when the solution's composition shifts from being predominantly organic to predominantly aqueous. The aqueous buffer cannot maintain the solvation of the hydrophobic peptide, leading to aggregation.
Solutions & Best Practices:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, as organic solvents can have physiological effects on cells.[7] However, a sufficient amount is needed to maintain solubility. A final concentration of 0.1% DMSO is a common and effective starting point.
-
Dilution Technique: The order and method of dilution matter. Do not add a large volume of buffer directly to your small aliquot of DMSO stock. Instead, add the DMSO stock to the vortexing aqueous buffer. This rapid, turbulent mixing helps to disperse the peptide molecules quickly before they have a chance to aggregate.
-
Pre-warm the Buffer: Using a buffer that is at room temperature or 37°C can sometimes improve solubility compared to a cold buffer.
-
Test Dilutions: Before committing to your main experiment, perform a small-scale test dilution to ensure the peptide remains in solution at your desired final concentration.
Q3: Can I dissolve fNLF directly in aqueous buffers like PBS or cell culture media?
A3: It is strongly discouraged. While a very small amount of the analogous peptide fMLP may dissolve in PBS (approximately 0.1 mg/mL), this is often insufficient for creating a useful stock solution and the result can be inconsistent.[7] Attempting to dissolve the powder directly in media or buffer will likely result in an incomplete dissolution or a suspension rather than a true solution, leading to inaccurate concentrations and unreliable experimental results. The recommended and most reliable method is to always start with a DMSO stock.[3][5]
Q4: I need to avoid DMSO in my experiments. Are there any alternative solvents?
A4: Yes, while DMSO is the primary choice, other organic solvents can be used. Data for the highly similar peptide, fMLP, provides a useful guide.
Solubility Data for N-Formyl-Met-Leu-Phe (fMLP)[2][7][9]
| Solvent | Approximate Solubility | Notes |
|---|---|---|
| DMSO | ~30 mg/mL | Highly Recommended |
| Dimethylformamide (DMF) | ~25-50 mg/mL | Effective alternative to DMSO. |
| Ethanol | ~0.5 mg/mL | Significantly lower solubility. |
| Acetic Acid | 20 mg/mL | May be suitable for some applications but will alter pH.[10] |
| PBS (pH 7.2) | ~0.1 mg/mL | Very low; not recommended for stock solutions. |
When choosing an alternative, you must validate that the solvent is compatible with your specific assay and cell type, and that the final concentration will not introduce artifacts.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of fNLF.
Q1: What are the recommended storage conditions for fNLF?
A1: Proper storage is crucial for maintaining the peptide's integrity and activity.
-
Lyophilized Powder: Store the solid powder at -20°C.[3][7] When stored correctly, it is stable for at least four years.[7]
-
Stock Solutions (in DMSO): Aliquot and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.[6]
-
Aqueous Solutions: It is not recommended to store fNLF in aqueous solutions for more than one day, as it is prone to degradation and precipitation.[7] Always prepare fresh working dilutions from your frozen organic stock solution immediately before use.
Q2: Why is fNLF so difficult to dissolve in aqueous solutions?
A2: The difficulty arises from its molecular structure: N-Formyl-Norleucyl-Leucyl-Phenylalanine .
-
Hydrophobic Side Chains: Norleucine, Leucine, and Phenylalanine all possess nonpolar, hydrophobic side chains.
-
Water Exclusion: In an aqueous environment, water molecules form highly ordered "cages" around these hydrophobic groups. This is an energetically unfavorable state. To minimize this contact, the peptide molecules tend to aggregate, driven by the hydrophobic effect, leading to precipitation.
-
N-Formylation: The N-terminal formyl group also contributes to the peptide's overall character, making it a potent ligand for FPRs, which are designed to recognize such structures from bacterial proteins.[1]
Q3: What is the primary mechanism of action for fNLF?
A3: fNLF is a well-established agonist for Formyl Peptide Receptors (FPRs), particularly FPR1.[2] FPRs are G-protein coupled receptors (GPCRs) primarily expressed on the surface of phagocytic leukocytes like neutrophils and macrophages.[2][7]
Binding of fNLF to FPR1 initiates a signaling cascade that is central to the innate immune response. This leads to a variety of cellular responses, including:
-
Chemotaxis: Directed migration of immune cells toward the source of the peptide.[7][11]
-
Intracellular Calcium Mobilization: A rapid increase in cytosolic Ca2+, acting as a key second messenger.[11]
-
Superoxide Production: Generation of reactive oxygen species (ROS) as part of the oxidative burst to kill pathogens.[9]
-
Degranulation: Release of proteolytic enzymes and other antimicrobial agents from intracellular granules.[7][12]
Caption: Simplified fNLF-FPR1 Signaling Pathway.
References
-
N-Formyl-Met-Leu-Ile-Phe. PHOENIX BIOTECH. [Link]
-
N-Formyl-Met-Leu-Phe. GenScript. [Link]
-
PEPTIDE SOLUBILITY GUIDELINES. GenScript. [Link]
-
N-Formylmethionine-leucyl-phenylalanine. Wikipedia. [Link]
-
DATASHEET N-Formyl-Met-Leu-Phe. ResearchGate. [Link]
-
Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production. PMC - NIH. [Link]
-
Formyl peptide receptor type 2 agonists to kick-start resolution pharmacology. Wiley Online Library. [Link]
-
Recommendations for Purification of a DMSO-soluble Peptide? ResearchGate. [Link]
-
Effects of Formyl Peptide Receptor Agonists Ac 9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. MDPI. [Link]
-
N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. PubMed. [Link]
-
Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils. PubMed. [Link]
-
N-Formylmethionyl-leucyl-phenylalanine: Different releasing effects on human neutrophils and rat mast cells. PubMed. [Link]
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. genscript.com [genscript.com]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-Formyl-Met-Leu-Phe BioXtra, = 99.0 TLC 59880-97-6 [sigmaaldrich.com]
- 10. N-甲酰-甲硫氨酰-亮氨酰-苯丙氨酸 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Troubleshooting N-Formyl-Nle-Leu-Phe (fNLP) Experimental Variability
Executive Summary: The "Norleucine Advantage" & The Stability Paradox
Inconsistent results with N-Formyl-Nle-Leu-Phe (fNLP) often stem from a misunderstanding of why this peptide was synthesized in the first place. fNLP is a structural analog of the classic chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe) .
The Critical Distinction: In fMLP, the Methionine (Met) residue is highly susceptible to oxidation, forming sulfoxides that lose biological activity. fNLP replaces Methionine with Norleucine (Nle) , an isosteric, non-oxidizable analog.
-
If your results are inconsistent with fMLP: It is likely oxidative degradation.
-
If your results are inconsistent with fNLP: It is likely solubility issues, surface adsorption, or receptor desensitization. Because fNLP is stable, the error almost always lies in the handling protocol or the cell physiology, not the molecule's degradation.
Comparative Data: fNLP vs. fMLP
The following table summarizes the physicochemical differences critical for experimental design.
| Feature | fMLP (Met-Analog) | fNLP (Nle-Analog) | Impact on Experiment |
| Oxidation Status | High risk (Met | Resistant (Stable) | fNLP stock solutions are stable for months; fMLP degrades rapidly if not under N2. |
| Hydrophobicity | High | Very High | fNLP requires stricter DMSO solubilization protocols to prevent "crashing out" in aqueous buffers. |
| Receptor Affinity (FPR1) | Potency is effectively identical; direct substitution is valid. | ||
| Surface Adsorption | Moderate | High | fNLP sticks avidly to plastics. BSA is mandatory in assay buffers. |
Core Troubleshooting Protocols
Phase 1: Reconstitution & Storage (The "Invisible Precipitate" Error)
Issue: Users often report "dead" aliquots. This is rarely degradation; it is usually micro-precipitation or adhesion to the tube walls.
The Self-Validating Protocol:
-
Solvent Choice: Dissolve lyophilized fNLP in 100% anhydrous DMSO to a master stock concentration of 10 mM . Do not use water or PBS initially.
-
The "Dropwise" Rule: When diluting to working concentration (e.g., 10
M), add the DMSO stock dropwise into the vortexing buffer , not the other way around. This prevents transient high-concentration pockets that cause precipitation. -
The Carrier Requirement: Your assay buffer MUST contain 0.1% - 0.5% BSA (Bovine Serum Albumin) or HSA.
-
Why? Without protein, hydrophobic fNLP will coat the plastic walls of your pipette tips and tubes. You may think you are adding 100 nM, but you are adding 10 nM.
-
Phase 2: Cellular Physiology (The "Differentiation" Variable)
Issue: HL-60 cells show massive batch-to-batch variability in response. Root Cause: FPR1 expression is not constitutive; it is induced during differentiation.
Troubleshooting Guide:
-
DMSO vs. ATRA: DMSO (1.3%) induces a granulocyte-like phenotype but can be harsh. All-trans Retinoic Acid (ATRA, 1
M) often yields higher FPR1 surface density and more robust calcium flux. -
The "Window of Competence": Cells are usually optimal for assays between Day 4 and Day 6 of differentiation.
-
Day 3: Receptor levels too low.
-
Day 7+: Apoptosis begins; high background noise.
-
-
Validation Step: Always run a flow cytometry check for CD11b (Mac-1) expression before the fNLP assay. If CD11b is low, FPR1 will also be low.
Visualizing the Signaling & Failure Points[1]
The following diagram illustrates the FPR1 signaling cascade and marks specific nodes where experimental variability (red flags) typically enters the system.
Figure 1: The FPR1 signaling cascade. Note the critical failure points: Ligand loss due to adsorption (Failure Point 1) and Receptor Desensitization due to prior activation or stress (Failure Point 2).
Technical FAQs: Symptom-Based Troubleshooting
Q1: My Calcium Flux assay shows a flat line, but the cells are viable.
Diagnosis: This is likely Receptor Desensitization or Dye Loading Failure .
-
Mechanism: FPR1 is a G-protein coupled receptor (GPCR) that undergoes rapid homologous desensitization (internalization) upon exposure to ligand. If your cells were "bumped" or exposed to trace endotoxins/formyl peptides during isolation, the receptors may already be internalized.
-
Solution:
-
Ensure isolation buffers are endotoxin-free.
-
Use a Positive Control : Treat cells with Ionomycin (1
M) at the end of the assay.
-
Q2: I see a "Bell-Shaped" dose-response curve in Chemotaxis.
Diagnosis: This is a physiological feature of chemotaxis, not an error.
-
Mechanism: At high concentrations (
M), fNLP saturates receptors across the entire cell surface. The cell loses its ability to sense a gradient (difference in concentration between front and back) and undergoes "chemotactic arrest." -
Correction: Titrate fNLP. The optimal chemotactic range is typically 1 nM – 100 nM . Concentrations above 1
M will inhibit migration.
Q3: My EC50 is shifting (e.g., 10 nM one week, 100 nM the next).
Diagnosis: Variable adsorption to plasticware.
-
Mechanism: You are likely preparing serial dilutions in polystyrene tubes without sufficient carrier protein. The peptide sticks to the tube, effectively lowering the free concentration.
-
Correction:
-
Switch to Polypropylene tubes (low binding).
-
Ensure your assay buffer contains 0.1% BSA .
-
Prepare dilutions immediately before use.
-
References
- Dahlgren, C., et al. (2016). The Formyl Peptide Receptor Family: Heptahelical Receptors that Guide Leukocytes to Sites of Inflammation. Clinical & Experimental Immunology. (Contextual grounding on FPR1 signaling).
-
Showell, H. J., et al. (1976).[2] The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine. (Original characterization of fNLP vs fMLP potency).
-
National Institutes of Health (NIH) / PubChem. (n.d.). N-Formyl-Nle-Leu-Phe Compound Summary. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Cell Migration to N-Formyl-Nle-Leu-Phe (fNLLP)
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Chemotaxis Assays (Boyden Chamber/Transwell) Ligand: N-Formyl-Nle-Leu-Phe (fNLLP)
Core Briefing: The Ligand & The Target
Before troubleshooting, we must validate your reagents. You are using N-Formyl-Nle-Leu-Phe (fNLLP) , a synthetic analogue of the bacterial chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe).
-
Why fNLLP? The native fMLP contains a Methionine (Met) residue susceptible to oxidation, which reduces biological activity. fNLLP substitutes Methionine with Norleucine (Nle), creating a highly stable ligand that retains high affinity for Formyl Peptide Receptor 1 (FPR1) .
-
The Mechanism: Binding of fNLLP to FPR1 (a G
i-coupled GPCR) triggers the release of G subunits, activating PI3K and PLC . This leads to actin polymerization (lamellipodia formation) at the leading edge.
Critical Warning: This system is biphasic . A concentration that is too high will not just "saturate" the response; it will actively shut it down via receptor desensitization and internalization (homologous desensitization).
Troubleshooting Guides (Q&A Format)
Issue Category A: "My cells are not migrating at all."
Q1: I am using 1 µM fNLLP to ensure a strong signal, but I see zero migration. Why? A: You have likely overdosed the system, pushing the cells into receptor desensitization or chemokinesis (random movement) rather than chemotaxis.
-
The Science: High concentrations of fNLLP (>100 nM) cause rapid phosphorylation of the FPR1 C-terminus by GRKs (G-protein Receptor Kinases). This recruits
-arrestin, uncoupling the G-protein and internalizing the receptor. The cell becomes "blind" to the gradient. -
The Fix: Perform a dose-response curve. The optimal chemotactic window for fNLLP is typically 1 nM to 100 nM . Start with 10 nM as your center point.
Q2: I am using HL-60 cells, but they ignore the gradient. Is my peptide degraded? A: It is more likely an issue with your cells than the peptide. HL-60s are promyeloblasts and do not express FPR1 in their undifferentiated state.
-
The Science: FPR1 expression is induced only during granulocytic differentiation.
-
The Fix: Verify differentiation.
-
Protocol: Differentiate with 1.3% DMSO for 5–7 days.
-
Validation: Flow cytometry for CD11b (Mac-1) expression. If CD11b is low (<70% positive), FPR1 levels are insufficient for migration.
-
Q3: I prepared my fNLLP stock in water, but it precipitated. A: fNLLP is hydrophobic.
-
The Fix: Dissolve the master stock in DMSO (e.g., to 10 mM). Dilute into aqueous assay buffer so the final DMSO concentration is <0.1% . DMSO >0.5% will alter membrane fluidity and inhibit migration.
Issue Category B: "I have high background (migration in negative control)."
Q4: Why are cells moving into the lower chamber even without fNLLP? A: This is usually a physical failure of the assay setup, not a biological one.
-
Cause 1: Pore Size. If you are using neutrophils, a 5.0 µm or 8.0 µm pore size is often too large, allowing cells to fall through passively.
-
Recommendation: Use 3.0 µm pore size for neutrophils. Use 5.0–8.0 µm for differentiated HL-60s or Macrophages.
-
-
Cause 2: Gradient Instability. If you wait too long (>4 hours), the gradient dissipates due to diffusion.
-
Recommendation: Limit neutrophil assays to 45–90 minutes .
-
Issue Category C: "My Neutrophils are clumping and not migrating."
Q5: My primary neutrophils look aggregated before I even load them. A: Your cells are likely pre-activated . Neutrophils are notoriously fragile.
-
The Science: Rough handling or temperature fluctuations trigger "priming." Primed neutrophils shed L-selectin and upregulate integrins (CD11b/CD18), causing them to stick to each other and the plastic rather than migrating through the pores.
-
The Fix:
-
Isolate at Room Temperature (RT): Contrary to many protocols, keeping neutrophils on ice can sometimes prime them or cause microtubule depolymerization. Keep them at RT (20–24°C).
-
No Vortexing: Never vortex neutrophils. Mix by gentle inversion.
-
Time: Use cells within 4 hours of blood draw.
-
Visualization & Pathways
Diagram 1: The FPR1 Signaling Cascade
This diagram illustrates the pathway triggered by fNLLP. Note the critical feedback loop where GRKs cause desensitization (the cause of failure in high-dose scenarios).
Caption: fNLLP activates FPR1 to drive actin polymerization. However, excessive stimulation recruits GRKs and
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose migration failures based on concentration and cell biology.
Validated Protocol: fNLLP Chemotaxis (Transwell)
Objective: Measure directional migration of neutrophils towards fNLLP.
Reagents:
-
Chemoattractant: fNLLP (Dissolve stock in DMSO; Working solution in Assay Buffer).
-
Assay Buffer: HBSS (with Ca2+/Mg2+) + 0.1% BSA (Fatty acid-free). Note: BSA prevents peptide loss to plastic.
-
Chamber: 3.0 µm pore size polycarbonate inserts (96-well or 24-well).
Step-by-Step:
-
Preparation:
-
Prepare fNLLP working solution at 10 nM and 100 nM in Assay Buffer.
-
Place 600 µL (24-well) or 150 µL (96-well) of fNLLP solution into the lower chamber.
-
Control: Include a "Buffer Only" well to measure random migration.
-
-
Cell Loading:
-
Resuspend neutrophils at
cells/mL in Assay Buffer. -
Carefully pipette 100 µL (24-well) or 50 µL (96-well) into the upper insert.
-
Crucial: Do not introduce bubbles at the interface.
-
-
Incubation:
-
Incubate at 37°C, 5% CO2 for 45 minutes .
-
Note: Do not exceed 90 minutes; gradients become unstable.
-
-
Quantification:
-
Remove the insert.
-
Quantify cells in the lower chamber using ATP luminescence (e.g., CellTiter-Glo) or DNA dye (e.g., CyQUANT).
-
Optional: For 3.0 µm pores, cells may adhere to the bottom of the filter. You may need to scrape or detach them if not using a fluorescence-blocking insert.
-
Summary Data Table: Common Failure Modes
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Zero Migration | High Dose Inhibition (Hook Effect) | Check if [fNLLP] > 100 nM | Titrate down to 1–10 nM. |
| Zero Migration | Loss of Receptor (HL-60) | Flow Cytometry for CD11b | Extend differentiation (DMSO) time. |
| High Background | Pore Size too large | Check insert box | Switch to 3.0 µm (Neutrophils). |
| High Background | Gradient Diffusion | Assay time > 2 hours | Stop assay at 45–60 mins. |
| Clumped Cells | Pre-activation / Apoptosis | Microscopy (Phase contrast) | Isolate at RT; use gentle buffers. |
References
-
Vertex Pharmaceuticals/NIH. (2016). Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils. PubMed Central. [Link]
-
National Institutes of Health (NIH). (2025). Protocol for the differentiation of HL-60 cells into a neutrophil-like state.[1][2] PubMed Central. [Link]
-
Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay Principle and Workflow.[Link]
Sources
Technical Support Center: Controlling N-Formyl-Nle-Leu-Phe (fNLP) Cytotoxicity
Welcome to the Advanced Application Support Center. Topic: N-Formyl-Nle-Leu-Phe (fNLP) Optimization & Toxicity Control Ticket ID: #FNLP-TOX-001
This guide addresses the specific challenges of using N-Formyl-Nle-Leu-Phe (also known as fNleLNF or fNLP), a synthetic chemotactic peptide. Unlike its parent compound fMLP (N-Formyl-Met-Leu-Phe), fNLP contains Norleucine (Nle) instead of Methionine. This substitution renders the peptide resistant to oxidation, significantly increasing its stability and effective potency.
The Core Challenge: Because fNLP is more stable and potent than fMLP, it carries a higher risk of inducing activation-dependent cytotoxicity (cell death caused by excessive oxidative burst) or homologous desensitization (receptor shutdown), both of which are often mistaken for simple compound toxicity.
Module 1: Reconstitution & Storage (The Foundation)
Issue: Inconsistent assay results often stem from improper solubilization or solvent-induced toxicity before the peptide even hits the receptor.
Q: My peptide precipitated upon dilution. How do I fix this?
A: fNLP is hydrophobic. If you dilute a high-concentration DMSO stock directly into a cold, serum-free buffer, it will crash out of solution.
-
The Fix: Perform a "step-down" dilution. Dilute your DMSO stock into a small volume of room-temperature buffer with protein (e.g., 0.1% BSA) first. The albumin acts as a carrier to keep the peptide in solution during further dilution.
-
Critical Limit: Ensure your final DMSO concentration on cells is < 0.1% .[1] Neutrophils are exquisitely sensitive to DMSO; concentrations >0.1% can trigger spontaneous degranulation or apoptosis, confounding your cytotoxicity controls.
Q: Can I store the aqueous working solution?
A: No. While fNLP is resistant to oxidation (unlike fMLP), it is prone to sticking to plastics (polystyrene/polypropylene) due to its hydrophobicity.
-
Protocol: Prepare aqueous dilutions fresh for every experiment.
-
Storage: Store only the concentrated stock (e.g., 10 mM in 100% DMSO) at -20°C, desiccated.
Module 2: The "Goldilocks" Zone (Dose-Response)
Issue: Users often use fNLP at fMLP concentrations (10 µM), leading to massive cell death or receptor internalization.
Q: What is the optimal concentration range?
A: Because fNLP is non-oxidizable, its effective concentration remains higher over time compared to fMLP.
-
Chemotaxis: 1 nM – 10 nM (10⁻⁹ to 10⁻⁸ M).
-
Superoxide Production: 100 nM – 1 µM (10⁻⁷ to 10⁻⁶ M).
-
Toxicity Threshold: Concentrations > 1 µM significantly increase the risk of "activation-induced cell death" (AICD) via ROS overload.
Data Comparison: fMLP vs. fNLP
| Feature | fMLP (Met-Leu-Phe) | fNLP (Nle-Leu-Phe) | Impact on Experiment |
| Oxidation Status | High (Met oxidizes to sulfoxide) | Resistant (Nle is stable) | fNLP maintains potency longer; requires lower doses. |
| Potency (EC50) | ~10–50 nM | ~1–5 nM | Shift dose curves left by 1 log for fNLP. |
| Primary Risk | Loss of activity over time | Persistent activation / Toxicity | fNLP causes prolonged stress on the cell. |
Module 3: Mechanism of Cytotoxicity
To control toxicity, you must understand that fNLP does not just "poison" the cell; it overworks it. The diagram below illustrates how FPR1 signaling leads to both function (ROS) and dysfunction (Apoptosis).
Caption: Figure 1. The Dual-Edged Sword. fNLP activates FPR1 to generate Reactive Oxygen Species (ROS). While necessary for function, uncontrolled ROS accumulation leads to cytotoxicity.
Module 4: Troubleshooting & Validation Protocols
Q: My cells aren't migrating, but they aren't dead. What happened?
A: You likely triggered Homologous Desensitization . If you expose neutrophils to fNLP (even at nanomolar levels) while they are in suspension before they are in the migration chamber, the FPR1 receptors will internalize.
-
Troubleshooting Step: Keep cells on ice and free of fNLP until the exact moment of the assay. Do not "pre-incubate" with agonist.
Q: How do I distinguish fNLP toxicity from assay background?
A: Do NOT use MTT assays.
-
Why? MTT relies on mitochondrial reductase activity. fNLP stimulates metabolic burst. This can lead to false positives (higher signal = higher metabolism, masking cell death) or false negatives (superoxide directly reducing the tetrazolium salt).
-
The Solution: Use an LDH Release Assay (Lactate Dehydrogenase). This measures membrane integrity, which is the only reliable metric for neutrophils undergoing necrosis/late apoptosis.
Protocol: Validated LDH Toxicity Check
-
Setup: Plate neutrophils (
/mL) in HBSS + 0.1% BSA. -
Treatment:
-
Control: Vehicle (0.1% DMSO).
-
Test: fNLP (Titration: 1 nM, 10 nM, 100 nM, 1 µM).
-
Max Lysis: 0.1% Triton X-100 (added 15 min before end).
-
-
Incubation: 30–60 minutes at 37°C (match your functional assay time).
-
Harvest: Centrifuge plate (400 x g, 5 min). Transfer supernatant to new plate.
-
Read: Add LDH substrate, incubate 10 min, read OD490.
-
Calculation:
-
Threshold: Acceptable toxicity is < 10% . If >10%, lower fNLP concentration.
Module 5: Experimental Workflow Decision Tree
Follow this logic flow to ensure data integrity.
Caption: Figure 2. Quality Control Workflow. Mandatory LDH screening prevents toxicity artifacts from being misinterpreted as functional inhibition.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. (The foundational paper establishing structural requirements for FPR1 binding).
- Heit, B., et al. (2002). An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients. Journal of Cell Biology, 159(1), 91-102.
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link] (Consensus on <0.1% DMSO for sensitive cell lines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of pH on N-Formyl-Nle-Leu-Phe (fNLF) Stability and Activity
Welcome to the technical support guide for N-Formyl-Nle-Leu-Phe (fNLF), a potent synthetic chemoattractant peptide crucial for studying inflammation, immune response, and receptor pharmacology. As an analog of the bacterial peptide fMLP, fNLF activates the formyl peptide receptor 1 (FPR1), a key G protein-coupled receptor on phagocytic leukocytes like neutrophils.[1][2] The norleucine (Nle) substitution for methionine enhances its stability against oxidation, making it a preferred tool for many researchers.
However, the chemical integrity and biological activity of fNLF are critically dependent on an often-overlooked parameter: pH . This guide provides in-depth troubleshooting advice, experimental protocols, and the causal scientific principles to help you navigate the challenges of working with fNLF and ensure the reliability and reproducibility of your results.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues researchers encounter. The answers are designed to provide not just a solution, but a foundational understanding of the underlying chemical and biological principles.
Stability-Related Issues
Q1: My fNLF stock solution seems to lose potency over time, even when stored frozen. Could pH be the culprit?
A: Absolutely. While freezing is essential, the pH of your stock solution buffer is a primary determinant of long-term stability. fNLF has two main points of vulnerability to pH-dependent hydrolysis: the N-terminal formyl group and the internal peptide bonds.
-
Deformylation: The N-formyl group is the key to fNLF's biological activity; its removal renders the peptide inactive at FPR1. This group is susceptible to hydrolysis, particularly under acidic conditions (pH < 4) which can protonate the amide and facilitate cleavage.
-
Peptide Bond Hydrolysis: While generally stable, peptide bonds can be cleaved by hydrolysis. This process is significantly accelerated at both strongly acidic (pH < 3) and strongly alkaline (pH > 10) conditions.[3][4] In the near-neutral range (pH 4-9), the rate of peptide bond hydrolysis is comparatively slow, with half-lives potentially spanning years for stable sequences at room temperature.[3][5] However, elevated temperatures, even for short periods, can accelerate this degradation.
Causality Insight: The stability of peptides in aqueous solution is a constant balance. At low pH, hydronium ions catalyze the hydrolysis of both the formyl amide and the peptide backbone. At high pH, hydroxide ions act as potent nucleophiles, attacking the carbonyl carbons of the peptide bonds, leading to cleavage.[4]
Q2: What is the optimal pH for preparing and storing fNLF solutions to ensure maximum stability and longevity?
A: For optimal long-term stability, fNLF should be stored under slightly acidic to neutral conditions.
-
Recommendation: We recommend preparing stock solutions in a buffer at a pH between 5.0 and 7.0 . A common choice is a phosphate or citrate buffer. While peptides can often be formulated between pH 3-10, a range of 3-5 is often preferred to minimize deamidation, a common degradation pathway for peptides containing asparagine or glutamine.[6] For fNLF, which lacks these residues, the primary concern shifts to hydrolysis of the peptide backbone and the N-formyl group.
-
Storage Best Practices: Always store fNLF lyophilized at -20°C or -80°C for maximum shelf-life.[7] Once reconstituted, prepare small, single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can introduce physical instability.[7] Avoid storing peptide solutions at pH > 8, as this can promote various degradation pathways.[7]
Q3: I ran an aged sample of my fNLF on an HPLC and see a new, earlier-eluting peak. What is this degradation product?
A: The most probable degradation product is the deformylated Nle-Leu-Phe peptide . The loss of the formyl group reduces the molecule's hydrophobicity, causing it to elute earlier on a reverse-phase HPLC column. A secondary, though less likely, possibility is the hydrolysis of one of the peptide bonds, resulting in smaller peptide fragments or individual amino acids.
Self-Validation Tip: To confirm the identity of the degradation product, you can use LC-MS/MS. The mass of the primary peak should correspond to fNLF (C27H41N3O5, MW ~491.6 g/mol ), while the degradation peak would correspond to Nle-Leu-Phe (C26H42N3O4, MW ~463.6 g/mol ), a mass difference of 28 Da, which is characteristic of the loss of a formyl group (CHO).
Activity & Assay-Related Issues
Q4: My neutrophil chemotaxis and calcium mobilization assays are giving highly variable results. How can the pH of my assay buffer be affecting this?
A: The pH of your experimental buffer is a critical variable that impacts multiple components of your assay system simultaneously: the ligand (fNLF), the receptor (FPR1), and the cell itself.
-
Peptide Activity: The N-formyl group is essential for binding to FPR1.[8] While fNLF doesn't have ionizable side chains, extreme pH can induce subtle conformational changes that may affect its affinity for the receptor's binding pocket.
-
Receptor Conformation and Activity: FPR1, like all proteins, has an optimal pH range for its function. The ionization state of amino acid residues in the extracellular loops and the transmembrane binding pocket is crucial for ligand recognition and G-protein coupling. Deviations from physiological pH can alter these charges, reducing binding affinity and subsequent signal transduction.
-
Cellular Health and Function: Neutrophils are sensitive to extracellular pH. Several studies have shown that lowering intracellular pH can impair neutrophil function.[9] While many standard chemotaxis assays are performed at a physiological pH of around 7.2-7.5, it is known that the optimal pH for certain neutrophil enzymes, like neutrophil elastase, is alkaline (pH ~8.0-8.5).[9] Therefore, your assay buffer must first and foremost support optimal cell viability and responsiveness.
Q5: What is the recommended pH for conducting bioassays with fNLF?
A: For most cellular assays involving neutrophils or other immune cells, it is crucial to maintain a physiological pH to ensure the health and normal functioning of the cells.
-
Recommendation: We strongly recommend using a well-buffered medium, such as Krebs-Ringer phosphate buffer or HEPES-buffered RPMI, maintained at a pH of 7.2 to 7.4 .[10] This range represents the physiological pH of blood and interstitial fluid and provides the most reliable and reproducible conditions for assessing fNLF-mediated cellular responses like chemotaxis, superoxide production, and calcium mobilization.[11][12]
Part 2: Key Mechanisms & Data
pH-Dependent Degradation of fNLF
The chemical stability of fNLF is primarily threatened by hydrolysis, which can occur via two main pathways. The rate of these reactions is highly dependent on pH.
| pH Range | Primary Degradation Pathway | Relative Rate | Mechanistic Explanation |
| < 3 (Strongly Acidic) | Peptide Bond & Formyl Hydrolysis | High | H+ catalyzes the attack of water on the carbonyl carbons of both the peptide backbone and the N-formyl group.[3][4] |
| 3 - 6 (Acidic) | Deformylation > Peptide Hydrolysis | Moderate | The N-formyl group is more labile than the peptide bonds in this range. |
| 6 - 8 (Near Neutral) | Minimal Hydrolysis | Very Low | This is the range of maximum stability for both the formyl group and the peptide backbone.[3][5] |
| > 9 (Alkaline) | Peptide Bond Hydrolysis | High | OH- acts as a nucleophile, directly attacking the carbonyl carbons of the peptide backbone, leading to scission.[4][13] |
fNLF Signaling Pathway and Experimental Workflow Diagrams
To better visualize the processes involved, the following diagrams illustrate the key signaling cascade initiated by fNLF and a typical workflow for assessing its stability.
Caption: Simplified FPR1 signaling pathway initiated by fNLF binding.
Caption: Experimental workflow for assessing fNLF stability via HPLC.
Part 3: Experimental Protocols
These protocols provide a validated framework for your experiments. Always include appropriate controls and optimize conditions for your specific experimental setup.
Protocol 1: Assessing pH-Dependent Stability of fNLF by HPLC
This protocol provides a self-validating method to quantify the chemical stability of fNLF over time at different pH values.
Materials:
-
Lyophilized fNLF
-
DMSO (HPLC grade)
-
Buffers: 0.1 M Citrate-Phosphate (for pH 3, 5), 0.1 M Phosphate (for pH 7.4), 0.1 M Borate (for pH 9)
-
Water bath or incubator set to 37°C
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of fNLF in 100% DMSO. Vortex thoroughly to ensure complete dissolution.
-
Sample Preparation: For each pH to be tested, dilute the fNLF stock solution to a final concentration of 100 µM in the respective buffer (pH 3, 5, 7.4, 9). Prepare enough volume for all time points.
-
Time Zero (T0) Sample: Immediately after dilution, transfer an aliquot (e.g., 100 µL) of each pH sample to a labeled HPLC vial and either inject immediately or store at -80°C until analysis. This is your T0 reference.
-
Incubation: Place the remaining volumes of the fNLF/buffer solutions in a 37°C incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw aliquots from each pH solution, transfer to HPLC vials, and freeze immediately at -80°C to stop any further degradation.
-
HPLC Analysis:
-
Set up an appropriate gradient method (e.g., 5% to 95% Mobile Phase B over 20 minutes) on your HPLC system.
-
Set the detector to monitor absorbance at 214 nm.
-
Thaw all samples and inject equal volumes onto the C18 column.
-
-
Data Analysis:
-
Identify the peak corresponding to intact fNLF based on the T0 chromatogram.
-
Integrate the peak area for intact fNLF for all samples at all time points.
-
For each pH, plot the natural log of the percentage of remaining fNLF (Peak Area at Tx / Peak Area at T0) versus time.
-
The slope of this line will be the negative of the degradation rate constant (-k). The half-life (t½) can be calculated as 0.693 / k.
-
Protocol 2: Evaluating pH-Dependent Activity of fNLF in a Neutrophil Chemotaxis Assay
This protocol uses a standard Boyden chamber (or similar transwell) system to measure the functional activity of fNLF at different pH values.
Materials:
-
Freshly isolated human neutrophils
-
Assay Buffers: Hanks' Balanced Salt Solution (HBSS) or RPMI 1640, buffered with HEPES to pH 6.8, 7.4, and 7.8. Ensure the buffer contains Ca²⁺ and Mg²⁺.
-
fNLF stock solution (10 mM in DMSO)
-
Transwell inserts (3 or 5 µm pore size)
-
24-well plates
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Methodology:
-
Cell Preparation: Isolate human neutrophils from whole blood using a standard method (e.g., Dextran sedimentation followed by Ficoll-Paque gradient). Resuspend the cells in the pH 7.4 assay buffer at a concentration of 2 x 10⁶ cells/mL.
-
Cell Labeling: Incubate the cells with Calcein-AM (final concentration 1-5 µM) for 30 minutes at 37°C. Wash the cells twice with pH 7.4 assay buffer to remove excess dye and resuspend in the same buffer at 2 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of fNLF (e.g., from 10⁻¹¹ M to 10⁻⁷ M) in each of the assay buffers (pH 6.8, 7.4, 7.8). Also prepare a buffer-only control for each pH.
-
Assay Setup:
-
Add 600 µL of the fNLF dilutions (or buffer control) to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the labeled neutrophil suspension (2 x 10⁵ cells) to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Read the fluorescence of the migrated cells in the bottom well using a plate reader with appropriate excitation/emission wavelengths for Calcein-AM (e.g., 485/520 nm).
-
-
Data Analysis:
-
For each pH, subtract the fluorescence reading of the buffer-only control (background migration) from all other readings.
-
Plot the fluorescence intensity (representing the number of migrated cells) versus the fNLF concentration for each pH condition.
-
Compare the dose-response curves to determine if the potency (EC₅₀) or efficacy (maximum migration) of fNLF is altered by the pH of the assay buffer.
-
References
-
Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8913. [Link]
-
Shishikura, K., Horiuchi, T., & Sakamoto, N. (2018). Alkaline pH Promotes NADPH Oxidase-Independent Neutrophil Extracellular Trap Formation: A Matter of Mitochondrial Reactive Oxygen Species Generation and Citrullination and Cleavage of Histone. Frontiers in Immunology, 8, 1177. [Link]
-
Pals, T. T., & Hermans, J. J. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Organic & Biomolecular Chemistry, 17(47), 10063-10069. [Link]
-
ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF. [Link]
-
Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Dhaliwal, K. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology, 185(5), 1172-1184. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology, 12, 709421. [Link]
-
Wikipedia. (n.d.). N-Formylmethionyl-leucyl-phenylalanine. [Link]
-
Davis, J. M., Dineen, J. V., & Gallin, J. I. (1980). Membrane activity and topography of F-Met-Leu-Phe-Treated polymorphonuclear leukocytes. Acute and sustained responses to chemotactic peptide. Experimental Cell Research, 127(2), 353-360. [Link]
-
Becker, E. L., Kermode, J. C., Naccache, P. H., Yassin, R., Marsh, M. L., Munoz, J. J., & Sha'afi, R. I. (1985). Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin. Journal of Cell Biology, 100(5), 1641-1646. [Link]
-
Tomhave, E. D., Richardson, R. M., Dykstra, A. H., Prossnitz, E. R., & Carter, W. G. (2018). Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor. Journal of Immunology Research, 2018, 8051624. [Link]
-
Wang, W., Wang, Y. J., & Wang, D. Q. (2008). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptides, 29(8), 1472-1481. [Link]
-
Er-el, Z., & Luk, G. D. (1993). Regulation of N-formyl-methionyl-leucyl-phenylalanine receptor recycling by surface membrane neutral endopeptidase–mediated degradation of ligand. Journal of Leukocyte Biology, 53(1), 88-95. [Link]
-
Servant, G., Weiner, O. D., Herzmark, P., Balla, T., Sedat, J. W., & Bourne, H. R. (2000). Analysis of Neutrophil Chemotaxis. Current Protocols in Cell Biology, Chapter 12, Unit 12.4. [Link]
-
Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology, 12, 709421. [Link]
-
Kumar, V., & Singh, S. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 965. [Link]
-
Afonso, P. V., Janka-Junttila, M., Lee, Y. J., McCann, C. P., Oliver, C. M., & Aamer, K. A. (2012). Chemotaxis in Neutrophil-Like HL-60 Cells. Methods in Molecular Biology, 831, 65-79. [Link]
-
Fu, H., Björkman, L., Jan-Wester, A., & Dahlgren, C. (2021). The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity. Journal of Innate Immunity, 13(3), 164-175. [Link]
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaline pH Promotes NADPH Oxidase-Independent Neutrophil Extracellular Trap Formation: A Matter of Mitochondrial Reactive Oxygen Species Generation and Citrullination and Cleavage of Histone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Association of the N-formyl-Met-Leu-Phe receptor in human neutrophils with a GTP-binding protein sensitive to pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemotaxis in Neutrophil-Like HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Quantitative Comparison of N-Formyl-Nle-Leu-Phe and C5a
Executive Summary: The Strategic Choice
In the investigation of leukocyte biology, N-Formyl-Nle-Leu-Phe (fNLP) and C5a represent two distinct classes of chemoattractants: the synthetic, stabilized bacterial mimetic and the endogenous anaphylatoxin.[1]
-
Select fNLP when you require a highly stable, oxidation-resistant control for Formyl Peptide Receptor 1 (FPR1) activation.[1] It is the superior choice for long-duration assays (e.g., 4+ hour migration) where the oxidation of the methionine in standard fMLP would compromise data reproducibility.[1]
-
Select C5a when modeling physiological inflammation or "sterile" injury.[1] It acts via C5aR1 (CD88) and is significantly more potent in the nanomolar range but suffers from rapid proteolytic degradation (to C5a des-Arg) and aggressive receptor desensitization.[1]
Mechanistic Profiling & Signaling Pathways
Both ligands target G-protein coupled receptors (GPCRs) of the G
-
fNLP (Agonist at FPR1): A synthetic analogue of the bacterial tripeptide fMLP.[1] The substitution of Methionine (Met) with Norleucine (Nle) prevents the oxidation of the thioether side chain, maintaining high affinity (
M) without the instability of fMLP. -
C5a (Agonist at C5aR1/CD88): A 74-amino acid glycoprotein.[1] It is a "end-target" chemoattractant, meaning it often overrides signals from intermediate attractants (like IL-8).[1] It induces rapid
-arrestin recruitment, leading to swift receptor internalization.[1]
Visualization: Comparative Signaling Cascades
The following diagram illustrates the convergent and divergent signaling nodes for both ligands.
Figure 1: Convergent G
Quantitative Performance Matrix
The following data aggregates validated experimental ranges. Note that fNLP is often used at slightly higher concentrations than C5a to achieve maximal efficacy, but it lacks the "high-dose inhibition" (retrotaxis) often seen with C5a >100 nM.[1]
Table 1: Potency & Efficacy Comparison
| Parameter | fNLP (N-Formyl-Nle-Leu-Phe) | C5a (Recombinant Human) | Causality / Notes |
| Receptor Target | FPR1 ( | C5aR1 ( | C5a has higher affinity; fNLP is a specific FPR1 probe.[1] |
| Chemotaxis EC50 | 10 – 20 nM | 1 – 5 nM | C5a is a more potent chemoattractant in molar terms.[1] |
| Ca2+ Mobilization | EC50 | EC50 | C5a induces a sharper, faster transient Ca2+ spike.[1] |
| Superoxide (ROS) | High Efficacy (EC50 | Moderate/Primer | fNLP is the "gold standard" positive control for ROS burst. |
| Desensitization | Moderate (Receptor recycling) | Rapid (Receptor degradation) | C5aR1 internalizes within minutes; FPR1 recycles.[1] |
Table 2: Stability & Handling Properties[1]
| Feature | fNLP | C5a | Practical Implication |
| Oxidation Resistance | High (Nle substitution) | Low (Met residues) | fNLP is preferred for long-term storage and assays >4h.[1] |
| Proteolytic Stability | Moderate (Peptide) | Very Low | Serum carboxypeptidases cleave C5a to C5a des-Arg (10x less potent) within minutes in vivo/serum.[1] |
| Solubility | DMSO (Hydrophobic) | Aqueous Buffers | fNLP requires DMSO stock; C5a is prone to sticking to plastics (use BSA).[1] |
Critical Analysis: Stability as a Variable
Why fNLP over fMLP? Standard fMLP contains a methionine residue susceptible to oxidation into sulfoxide, which reduces receptor affinity by ~100-fold. In fNLP , Norleucine (Nle) is isosteric with Methionine but lacks sulfur, rendering it immune to oxidative inactivation.
-
Recommendation: Use fNLP for any assay involving Reactive Oxygen Species (ROS) generation, as the ROS produced by the neutrophils can paradoxically oxidize standard fMLP, altering the effective concentration during the assay.[1]
The C5a Instability Factor C5a is rapidly converted to C5a des-Arg by carboxypeptidase N in serum.[1]
-
Recommendation: When using C5a in whole blood or plasma-containing assays, you are likely measuring the effect of C5a des-Arg (which binds C5aR1 with lower affinity and does not bind C5aR2 effectively).[1] Use recombinant C5a in serum-free media (with BSA) for precise potency measurements.
Experimental Protocols
Protocol A: Comparative Calcium Mobilization (Flux)
This protocol quantifies the immediate G-protein activation.[1]
Materials:
-
Neutrophils (
cells/mL) in HBSS (w/ Ca2+/Mg2+). -
Fluo-4 AM (calcium dye).[1]
-
Ligands: fNLP (Stock 10 mM in DMSO) and C5a (Stock 10
M in PBS/0.1% BSA).
Workflow:
-
Loading: Incubate cells with 2
M Fluo-4 AM for 30 min at 37°C in dark. -
Wash: Centrifuge (300 x g, 5 min) and resuspend in HBSS + 20 mM HEPES.
-
Baseline: Measure fluorescence (Ex 488 / Em 525) for 30 seconds to establish baseline.[1]
-
Injection:
-
fNLP Group: Inject to final conc. of 100 nM .
-
C5a Group: Inject to final conc. of 10 nM .
-
-
Acquisition: Record flux for 120 seconds.
-
Expectation: C5a peak is sharper and returns to baseline faster than fNLP.[1]
-
Protocol B: Transwell Chemotaxis Assay
Materials:
-
24-well plate with 3.0
m pore polycarbonate inserts.[1] -
Chemotaxis Buffer: HBSS + 0.5% BSA (BSA is critical to prevent C5a adsorption).[1]
Step-by-Step:
-
Ligand Prep: Prepare serial dilutions in Chemotaxis Buffer.
-
Bottom Chamber: Add 600
L of ligand solution. -
Top Chamber: Add 100
L neutrophil suspension ( cells/mL). -
Incubation: 45–60 minutes at 37°C, 5% CO2.
-
Quantification:
Visualization: Experimental Workflow
Figure 2: Decision workflow for characterizing fNLP and C5a activity.
References
-
Showell, H. J., et al. (1976).[2] The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine. Link
-
Freer, R. J., et al. (1980).[2] Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils.[2] Biochemistry. Link[1]
-
Gerard, N. P., & Gerard, C. (1991). The chemotactic receptor for human C5a anaphylatoxin.[1] Nature. Link[1]
-
Panaro, M. A., et al. (2006). The N-formyl peptide receptors: much more than chemoattractant receptors.[1] Frontiers in Immunology. Link
-
Van Epps, D. E., & Chenoweth, D. E. (1984). Analysis of the binding of fluorescent C5a and C3a to human peripheral blood leukocytes.[1] Journal of Immunology. Link
Sources
Technical Guide: N-Formyl-Nle-Leu-Phe (fNleLFs) in Neutrophil Biology
Comparative Analysis: Human vs. Mouse Models
Executive Summary: The Stability and Species Paradox
In neutrophil biology, N-Formyl-Nle-Leu-Phe (fNleLFs) is the "gold standard" chemotactic peptide, designed to overcome the chemical instability of the naturally occurring bacterial peptide fMLP (N-Formyl-Met-Leu-Phe) . While fNleLFs solves the issue of oxidative degradation, it exposes a critical biological rift: the massive divergence in receptor sensitivity between human and mouse neutrophils.
The Central Thesis: Researchers often fail to replicate human fNleLFs data in mouse models because they treat the two species as equipotent. They are not. Human neutrophils respond to nanomolar (nM) concentrations; mouse neutrophils often require micromolar (
Part 1: The Chemistry of Stability
Why fNleLFs Replaces fMLP
The native bacterial peptide fMLP contains a Methionine (Met) residue at position 1. Methionine is highly susceptible to oxidation, converting to methionine sulfoxide.
-
The Problem: Oxidized fMLP loses binding affinity for the Formyl Peptide Receptor (FPR), leading to inconsistent
values and "drifting" baselines in stored solutions. -
The Solution: fNleLFs replaces Methionine with Norleucine (Nle) . Nle is isosteric (similar shape/size) to Met but lacks the sulfur atom, rendering it immune to oxidation while retaining high affinity for the receptor.
Table 1: Chemical Comparison
| Feature | fMLP (Native) | fNleLFs (Synthetic Analog) |
| Sequence | N-Formyl-Met -Leu-Phe | N-Formyl-Nle -Leu-Phe |
| Oxidation Risk | High (Met | None (Stable) |
| Storage Stability | Poor (Weeks at -20°C if dissolved) | Excellent (Years at -20°C) |
| Primary Use | Historical references | Quantitative assays, HTS, QC Standards |
Part 2: The Species Gap (Human vs. Mouse)
This is the most common point of failure in translational neutrophil studies.
Receptor Orthology and Affinity
-
Human: Expresses FPR1 (High Affinity) and FPR2 (Low Affinity).[1][2]
-
Mouse: Expresses Fpr1 and Fpr2 (plus orphan receptors like Fpr-rs1).
Crucially, mouse Fpr1 is NOT functionally identical to human FPR1 regarding ligand sensitivity. While they are orthologs, the binding pocket in mouse Fpr1 has a significantly lower affinity for fMLP-type peptides.
Table 2: The Potency Shift
| Parameter | Human Neutrophils (FPR1) | Mouse Neutrophils (Fpr1) |
| Functional | ~0.5 – 10 nM | ~2,000 – 5,000 nM (2-5 |
| Optimal Assay Conc. | 10 – 100 nM | 1 – 10 |
| Response Profile | Robust Calcium Flux & Chemotaxis | Weak Calcium Flux; requires Priming for ROS |
| Key Variable | Donor variability | Strain (C57BL/6 vs BALB/c) & Isolation Source |
Critical Insight: If you treat mouse neutrophils with 100 nM fNleLFs (a saturating dose for humans), you may see zero response . This is often mistaken for cell death or isolation failure. You must increase the concentration by 100-1000x for murine cells.
Part 3: Signaling Pathway Visualization
The following diagram illustrates the G-Protein Coupled Receptor (GPCR) pathway activated by fNleLFs. Note that in mice, the "Ligand Binding" step is the bottleneck due to lower affinity.
Caption: The FPR1 signaling cascade. In mouse models, the initial Ligand-Receptor binding affinity is the rate-limiting step, requiring higher fNleLFs concentrations to trigger downstream Ca2+ flux and Actin polymerization.
Part 4: Experimental Protocols
Protocol A: Calcium Flux (The Gold Standard for Activation)
This assay measures the rapid release of intracellular calcium. It is the most reliable way to verify fNleLFs activity.
1. Reagent Preparation
-
Stock Solution: Dissolve fNleLFs in dry DMSO to 10 mM. Aliquot and store at -20°C.
-
Working Solution (Human): Dilute to 1
M in buffer (10x final concentration). -
Working Solution (Mouse): Dilute to 100
M in buffer (10x final concentration). -
Dye Loading: Fluo-4 AM or Fura-2 AM.
2. Cell Isolation
-
Human: Isolate from whole blood using Polymorphprep™ or negative magnetic selection. Keep cells in Ca2+-free HBSS to prevent clumping.
-
Mouse: Isolate from bone marrow (femur/tibia) using a discontinuous Percoll gradient (52%/64%/72%). Do not use thioglycolate-elicited peritoneal neutrophils for calcium flux baselines, as they are already pre-activated.
3. Assay Workflow Visualization
Caption: Step-by-step workflow for Calcium Flux analysis. Note the critical concentration divergence at Step 4.
4. Troubleshooting the Mouse Assay
If you observe no response in mouse neutrophils:
-
Check Viability: Use WKYMVm (100 nM) as a positive control. It binds FPR2 with high affinity in both humans and mice. If cells respond to WKYMVm but not fNleLFs, your cells are healthy, but your fNleLFs concentration is too low.
-
Priming: For ROS assays (not Ca2+ flux), mouse neutrophils often require priming with Cytochalasin B (5
g/mL) for 5 minutes prior to fNleLFs addition to expose granule-stored receptors.
Part 5: References
-
Dahlgren, C., et al. (2016). "Formyl Peptide Receptors in Mice and Men: Similarities and Differences in Recognition of Conventional Ligands and Modulating Lipopeptides." Basic & Clinical Pharmacology & Toxicology.
-
Gao, J.L., et al. (1999).[3] "N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction With Two N-formylpeptide Receptor (FPR) Subtypes."[3][4] Journal of Experimental Medicine.
-
Southgate, E.L., et al. (2008).[2] "Identification of Formyl Peptide Receptors in the Mouse and Rat." Biochemical Pharmacology.
-
Heit, B., et al. (2002). "Intracellular Bacterial Survival: A Comparison of the Regulation of the Phagosome-Lysosome Fusion in Human and Mouse Neutrophils." Journal of Leukocyte Biology.
-
Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences.
Sources
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Formyl-Nle-Leu-Phe
As researchers and drug development professionals, our work with synthetic peptides like N-Formyl-Nle-Leu-Phe is critical for advancing our understanding of cellular signaling and immunology. This potent chemoattractant, an agonist for formyl peptide receptors (FPRs), allows us to probe complex biological pathways.[1] However, its very bioactivity necessitates a rigorous and scientifically grounded approach to its handling and disposal. This guide provides a comprehensive framework for the safe and compliant management of N-Formyl-Nle-Leu-Phe waste streams, ensuring the protection of our personnel, our environment, and the integrity of our research.
The core principle underpinning these procedures is that while many synthetic peptides may not be formally classified as hazardous substances under all regulations, their potent biological activity demands they be treated as such.[2] Releasing active compounds into the environment can have unintended ecological consequences, and improper handling in the lab poses a risk of personnel exposure. Therefore, every step is designed as a self-validating system to contain, deactivate, and properly dispose of this material.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for N-Formyl-Nle-Leu-Phe may not always be available, data from closely related compounds, such as N-Formyl-Met-Leu-Phe (fMLP), advises that the material should be considered hazardous until proven otherwise.[3] The primary risks stem from its biological potency and the potential for irritation or allergic reaction.
| Hazard Category | Description | Rationale & Causality |
| Biological Activity | Potent agonist for formyl peptide receptors (FPRs), inducing chemotaxis and other cellular responses.[4][5] | Accidental exposure could lead to unintended biological effects. Environmental release could impact local ecosystems. The precautionary principle dictates treating all bioactive compounds as potentially hazardous. |
| Contact Hazard | May cause skin and eye irritation.[6] Some related formylated compounds are classified as potential skin sensitizers.[7] | The N-formyl group and peptide structure can interact with biological tissues, potentially causing localized inflammatory or allergic responses. |
| Inhalation Hazard | As a lyophilized powder, inhalation can introduce the active peptide directly into the respiratory system. | This route of exposure provides rapid access to the bloodstream and sensitive mucosal tissues, increasing the risk of systemic effects or respiratory sensitization. |
| Solvent Hazard | Often dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[3][8] | The disposal plan must account for the hazards of the solvent, which is often flammable and can enhance skin absorption of the peptide. |
The Cardinal Rules: Segregation and Containment
Effective disposal begins at the point of generation. The following workflow is crucial for preventing cross-contamination and ensuring regulatory compliance. The fundamental directive is that no peptide waste, solid or liquid, should ever be disposed of in the regular trash or poured down a sanitary sewer drain .[9][10]
Caption: Decision workflow for segregating N-Formyl-Nle-Leu-Phe waste.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and reproducibility in waste management.
Protocol 1: Solid Waste Disposal
This stream includes used vials, pipette tips, contaminated gloves, bench paper, and any other solid material that has come into contact with the peptide.
-
Collection: At the point of use, place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Solid lab waste contaminated with N-Formyl-Nle-Leu-Phe").[11]
-
Storage: Keep the container sealed when not in use. Store it in your laboratory's designated Satellite Accumulation Area (SAA).[11][12]
-
Final Disposal: Once the container is full, arrange for pickup through your institution's Environmental Health & Safety (EH&S) department for disposal via a licensed contractor.[9][13]
Protocol 2: Liquid Waste Decontamination and Disposal
This protocol applies to aqueous solutions (e.g., buffers) containing N-Formyl-Nle-Leu-Phe. The objective is to chemically deactivate the peptide before collection.
-
Collection: Collect all aqueous waste containing the peptide in a dedicated, clearly labeled, and chemically resistant container (e.g., HDPE or glass).
-
Chemical Inactivation (Perform in a Fume Hood):
-
For every 900 mL of aqueous peptide waste, slowly add 100 mL of concentrated bleach (sodium hypochlorite solution, ~5-6%) to achieve a final concentration of 0.5-1.0%.[2] This oxidative process breaks the peptide bonds and modifies the amino acid residues, neutralizing the peptide's biological activity.
-
Gently stir the solution and allow it to react for a minimum of 30 minutes.
-
-
Neutralization:
-
After inactivation, check the pH of the solution. It will likely be basic due to the bleach.
-
Neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent (e.g., sodium bisulfite for excess chlorine, followed by hydrochloric acid or sodium hydroxide as needed).
-
-
Containment: Transfer the treated, neutralized solution to a hazardous waste container labeled "Aqueous Chemical Waste" with a full description of its final contents.
-
Storage and Disposal: Store in the SAA and arrange for pickup via your institutional EH&S program. Even after treatment, this liquid should not be drain disposed , as it contains salts and degradation byproducts.
Note on Organic Solvents: If N-Formyl-Nle-Leu-Phe is dissolved in an organic solvent like DMSO, do not treat it with bleach. This waste must be collected separately in a designated "Halogen-Free Organic Solvent Waste" container and managed according to your institution's specific protocols for flammable or combustible liquids.[14][15] Mixing incompatible waste streams can lead to dangerous chemical reactions.[14]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves volatile solvents, evacuate the immediate vicinity.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain the Spill:
-
For Solid Powder: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne. Do not sweep dry powder.
-
For Liquid Solution: Cover the spill with a chemical absorbent material (e.g., spill pillows or vermiculite), working from the outside in.
-
-
Clean-Up: Carefully collect all contaminated absorbent materials using forceps or a scoop. Place everything into a hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a 10% bleach solution, followed by a water rinse to remove any residual bleach.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as solid hazardous waste.[10]
Regulatory Compliance and Documentation
Proper disposal is a legal requirement. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory frameworks.[16][17][18] Key compliance points include:
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored at or near the point of generation.[11] These areas must be clearly marked.
-
Container Management: Waste containers must always be closed except when adding waste, be in good condition, and be compatible with their contents.[11]
-
Labeling: All containers must be accurately labeled with their contents and associated hazards.[14]
-
Documentation: Maintain accurate records of the waste generated. Your institution's EH&S department will handle the official manifests for transport and disposal.[13][19]
Ultimately, every laboratory must operate under the specific guidance of their institution's EH&S department, which translates federal and state regulations into actionable local policies.[9] Always consult your institution's Chemical Hygiene Plan and hazardous waste management procedures.
By integrating these scientifically sound and regulation-compliant disposal procedures into your daily workflow, you build a culture of safety and responsibility, ensuring that our pursuit of scientific discovery does not come at the cost of environmental or personal health.
References
-
Material Safety Data Sheet - N-Formylmorpholine, 99+%. Cole-Parmer. Available from: [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Biomatik. Available from: [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. Available from: [Link]
-
HAZARDOUS CHEMICAL HANDLING PROCEDURES. Bowie State University. Available from: [Link]
-
N-Formyl-Met-Leu-Phe. GenScript. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Qatar University. Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera Research. Available from: [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Chemical Waste Disposal. Monash University. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. N-Formyl-Met-Leu-Phe | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. genscript.com [genscript.com]
- 9. peptide24.store [peptide24.store]
- 10. biovera.com.au [biovera.com.au]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bowiestate.edu [bowiestate.edu]
- 14. monash.edu [monash.edu]
- 15. vumc.org [vumc.org]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. epa.gov [epa.gov]
- 18. osha.gov [osha.gov]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
